amidinouronium chloride solubility in polar and non-polar solvents
An In-Depth Technical Guide to the Solubility of Amidinouronium Chloride in Polar and Non-Polar Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of Amidinouronium Chloride in Polar and Non-Polar Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of amidinouronium chloride, a compound of significant interest in pharmaceutical and biochemical research. Due to the limited direct data on amidinouronium chloride, this guide leverages solubility data from its close structural analog, guanidinium chloride, to predict and understand its behavior in various solvent systems. The fundamental principles of solubility, including the "like dissolves like" concept, polarity, and hydrogen bonding, are discussed in the context of the compound's molecular structure. This guide presents both qualitative and quantitative solubility data in a range of polar and non-polar solvents. A detailed, step-by-step experimental protocol for determining the equilibrium solubility of amidinouronium chloride via the shake-flask method is provided, complete with a workflow visualization. Furthermore, molecular interactions influencing solubility are illustrated. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the solubility characteristics of amidinouronium chloride and related compounds.
Introduction to Amidinouronium Chloride and the Significance of Solubility
Amidinouronium chloride is a salt-like organic compound characterized by the presence of a cationic amidinouronium group and a chloride anion. While specific literature on "amidinouronium chloride" is scarce, its structure is closely related to the well-studied guanidinium chloride. The guanidinium cation, [C(NH₂)₃]⁺, features a central carbon atom bonded to three amino groups, with the positive charge delocalized across the entire ion, leading to significant resonance stabilization.[1] This structure imparts a high degree of polarity and a strong capacity for hydrogen bonding. Understanding the solubility of such compounds is paramount in various scientific disciplines, particularly in drug development, where bioavailability and formulation are critical.[2] A drug's efficacy is often contingent on its ability to dissolve in physiological fluids, which are primarily aqueous.[3]
This guide will explore the solubility of amidinouronium chloride by drawing parallels with guanidinium chloride, a potent chaotropic agent known for its ability to denature proteins by disrupting hydrogen bonds.[1][4] The principles discussed and the data presented will serve as a robust foundation for researchers working with this class of compounds.
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[5] The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.
The Role of Polarity and Hydrogen Bonding
Amidinouronium chloride, akin to guanidinium chloride, is an ionic compound and therefore highly polar. The cation possesses multiple N-H bonds that can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. The chloride anion can also participate in hydrogen bonding.
Polar Solvents: These solvents, such as water, methanol, and ethanol, have significant dipole moments and can engage in hydrogen bonding.[5] The high polarity of amidinouronium chloride suggests a strong affinity for polar solvents. The dissolution in these solvents is driven by favorable ion-dipole interactions and the formation of extensive hydrogen bond networks between the amidinouronium cation, chloride anion, and the solvent molecules.
Non-Polar Solvents: Non-polar solvents, like hexane and toluene, lack a significant dipole moment and cannot participate in hydrogen bonding.[5] Consequently, they are poor solvents for highly polar and ionic compounds like amidinouronium chloride. The energy required to overcome the strong ionic and hydrogen bonding forces within the amidinouronium chloride crystal lattice is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.
Intermolecular Interactions at the Molecular Level
The solubility of amidinouronium chloride is a direct consequence of the intermolecular forces at play. In a polar protic solvent like water, the positively charged amidinouronium cation is surrounded by the negative dipoles of the water molecules (the oxygen atoms), forming strong ion-dipole interactions. Simultaneously, the hydrogen atoms of the cation's amino groups form hydrogen bonds with the oxygen atoms of water. The chloride anion is similarly solvated by the positive dipoles of water (the hydrogen atoms). In contrast, in a non-polar solvent, these favorable interactions are absent, leading to very poor solubility.
Structural and Spectral Elucidation of Amidinouronium Chloride: A Comprehensive Guide to ¹H NMR and FTIR Analytics
Executive Summary Amidinouronium chloride (commonly known as guanylurea hydrochloride) is a highly functionalized organic salt with extensive applications in energetic materials, pharmaceutical synthesis, and optoelectro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amidinouronium chloride (commonly known as guanylurea hydrochloride) is a highly functionalized organic salt with extensive applications in energetic materials, pharmaceutical synthesis, and optoelectronics. Accurate structural characterization of this compound requires a nuanced understanding of its electronic distribution, specifically the interplay between its guanidinium and urea moieties. This whitepaper provides an in-depth, self-validating framework for analyzing the proton nuclear magnetic resonance (¹H NMR) and Fourier-transform infrared (FTIR) spectral data of amidinouronium chloride, emphasizing the mechanistic causality behind its unique spectral signatures.
Chemical Context and Electronic Structure
The amidinouronium cation,
[H2N-C(=NH2)-NH-C(=O)-NH2]+
, is formed via the protonation of the highly basic guanidine imine nitrogen. This protonation fundamentally alters the electronic landscape of the molecule.
The positive charge is delocalized across the guanidinium nitrogens via
π
-electron resonance. However, this localized electron deficiency exerts a strong inductive pull on the adjacent bridging urea nitrogen. Consequently, the standard resonance stabilization typically observed in urea—where the nitrogen lone pair donates into the carbonyl carbon—is significantly suppressed. This electronic tug-of-war is the primary driver for the anomalous chemical shifts and vibrational frequencies observed in its spectra [1].
Logical flow showing how protonation dictates the spectral signatures of amidinouronium.
FTIR spectroscopy provides critical insights into the hydrogen-bonding network and bond orders within amidinouronium chloride.
Mechanistic Insight: The most striking feature of the amidinouronium FTIR spectrum is the Amide I (C=O) stretch. In standard aliphatic amides or ureas, this peak appears between 1650–1680 cm⁻¹. In amidinouronium chloride, it is significantly blue-shifted to 1736 cm⁻¹ [3]. Because the adjacent guanidinium group withdraws electron density, the urea nitrogen cannot effectively participate in resonance with the carbonyl. This increases the C=O double-bond character, requiring higher energy (higher wavenumber) to vibrate. Furthermore, the extensive network of intra- and intermolecular hydrogen bonding splits the N-H stretching region into multiple distinct bands.
Table 1: FTIR Spectral Data and Structural Causality
Wavenumber (cm⁻¹)
Vibrational Mode
Assignment
Causality / Structural Significance
3407
νas(NH2)
Asymmetric NH₂ stretch
High frequency indicates free or weakly H-bonded terminal amines.
3320
νs(NH2)
Symmetric NH₂ stretch
Sharp peak characteristic of primary amides/guanidines.
3220, 3199, 3152
ν(NH)
NH stretches
Multiple bands confirm an extensive intra- and intermolecular hydrogen bonding network.
1736
ν(C=O)
Amide I (Carbonyl)
Unusually high for an amide; caused by electron withdrawal by the adjacent guanidinium cation, reducing C-N resonance.
1674
ν(C=N)
Imine stretch
Characteristic of the protonated guanidine moiety.
Proton NMR (¹H NMR) Spectral Analysis
Analyzing the ¹H NMR spectrum of amidinouronium chloride requires careful solvent selection. Because all seven protons in the cation are attached to heteroatoms (nitrogen), they are highly exchangeable.
Mechanistic Insight: Using a protic solvent like D₂O results in rapid deuterium exchange, rendering the protons invisible. Therefore, anhydrous DMSO-d₆ is mandatory. In DMSO-d₆, the spectrum resolves into two distinct broad singlets. The guanidinium protons are highly deshielded by the localized positive charge, appearing further downfield (7.88 ppm) compared to the urea protons (6.90 ppm) [2]. The quadrupolar nature of the ¹⁴N nuclei causes these signals to broaden significantly.
Table 2: ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Causality / Note
7.88
Broad Singlet
4H
-C(=NH2+)NH2
(Guanidinium)
Highly deshielded due to localized positive charge and
π
-electron delocalization.
6.90
Broad Singlet
3H
-NH-C(=O)NH2
(Urea)
Deshielded by the carbonyl, but less than the guanidinium protons. Rapid intermolecular exchange broadens the signal.
Self-Validating Experimental Methodologies
To ensure high-fidelity data acquisition, the following step-by-step protocols must be strictly adhered to. These workflows are designed to be self-validating, minimizing artifacts from moisture or improper calibration.
Protocol A: ¹H NMR Acquisition
Desiccation: Dry 15 mg of amidinouronium chloride under high vacuum for 24 hours to eliminate trace water. Residual moisture catalyzes proton exchange, which can merge or entirely obscure the NH/NH₂ signals.
Solvation: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters: Use a 400 MHz (or higher) spectrometer at 298 K. Set the relaxation delay (D1) to at least 2.0 seconds to account for the quadrupolar relaxation of the nitrogen-bound protons. Acquire a minimum of 32 scans.
Validation Check: Verify the DMSO-d₆ pentet at 2.50 ppm. The integration ratio of the 7.88 ppm to 6.90 ppm peaks must be approximately 4:3 . Significant deviation indicates incomplete desiccation or rapid exchange.
Protocol B: FTIR-ATR Acquisition
Background Calibration: Collect a background spectrum using a clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and atmospheric moisture.
Sample Application: Deposit 2–5 mg of the solid sample onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact and prevent scattering artifacts.
Data Collection: Scan from 4000 to 400 cm⁻¹.
Validation Check: The presence of the sharp 1736 cm⁻¹ peak confirms the structural integrity of the protonated urea carbonyl. A broad, featureless band above 3400 cm⁻¹ indicates hygroscopic water absorption, requiring sample re-drying.
Self-validating experimental workflow for the spectral analysis of amidinouronium chloride.
References
Scoponi, M., Polo, E., Bertolasi, V., & Bertelli, G. (1991). Crystal structure and spectroscopic analyses of guanylurea hydrochloride.
Gao, H., et al. (2013). Impact insensitive dinitromethanide salts. Chemical Communications.
Olasunkanmi, L. O., et al. (2025). An Experimental and Theoretical Study of the Optical Properties of (C2H7N4O)2BiCl5 for an Optoelectronic Application. ResearchGate.
Protocols & Analytical Methods
Method
Application Note & Protocol: A Modern Approach to Biguanide Synthesis via Cyanoguanidine Condensation
Abstract This document provides a comprehensive guide for the synthesis of biguanide derivatives, a class of compounds with significant applications in medicinal chemistry, including the widely-used antidiabetic drug met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of biguanide derivatives, a class of compounds with significant applications in medicinal chemistry, including the widely-used antidiabetic drug metformin.[1][2] While various synthetic precursors can be conceptualized, this note focuses on the most robust, well-documented, and industrially relevant pathway: the condensation of an amine salt with cyanoguanidine (also known as dicyandiamide). We will detail the underlying chemical principles, provide a step-by-step protocol for the synthesis of a model N,N-dialkylbiguanide hydrochloride, discuss characterization techniques, and explore the causality behind key experimental parameters.
Introduction: The Biguanide Scaffold and Synthetic Strategy
The biguanide functional group consists of two linked guanidine units and is a powerful bidentate ligand and organo-superbase due to its polynitrogenated structure.[3][4][5] This unique structure is responsible for the diverse biological activities observed in molecules like the antimalarial proguanil and the antiseptic chlorhexidine.[2][6]
The core challenge in biguanide synthesis is the controlled formation of the N-C-N-C-N backbone. Several synthetic routes have been developed over the last century.[2][4][7] Among these, the reaction between an amine hydrochloride and cyanoguanidine remains a cornerstone methodology due to its operational simplicity, use of inexpensive starting materials, and high yields.[2][7]
While the term "amidinouronium chloride" might be used to describe a conceptual reactive intermediate, in practice, the direct reaction of an amine with an activated cyanoguanidine is the standard approach. This process involves the protonation of the nitrile group in cyanoguanidine by an amine salt, which activates it for nucleophilic attack by the corresponding free amine present in equilibrium.[4][7]
This application note will use the synthesis of N,N-dimethylbiguanide hydrochloride (Metformin HCl), a quintessential example, to illustrate the protocol.
Reaction Mechanism and Causality
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The synthesis proceeds through several key stages, as illustrated below.
Key Mechanistic Steps:
Protonation and Activation: The reaction is typically conducted with an amine hydrochloride salt. At elevated temperatures, an equilibrium exists between the amine salt and the free amine. The acidic proton from the ammonium salt activates the cyanoguanidine by protonating the nitrile nitrogen, rendering the nitrile carbon highly electrophilic.
Nucleophilic Attack: The free amine, acting as a nucleophile, attacks the activated nitrile carbon.
Intramolecular Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of the stable, conjugated biguanide structure.
Salt Formation: As biguanides are strong bases, they are readily protonated by the hydrochloric acid present in the reaction medium to form the stable and easily isolable hydrochloride salt.[1]
Experimental Protocol: Synthesis of Metformin Hydrochloride
This protocol details the synthesis of N,N-dimethylbiguanide hydrochloride from dimethylamine hydrochloride and cyanoguanidine.
3.1. Materials and Equipment
Reagents:
Cyanoguanidine (Dicyandiamide), ≥99%
Dimethylamine hydrochloride, ≥99%
Isopropyl Alcohol (IPA)
Deionized Water
Equipment:
Three-neck round-bottom flask with reflux condenser, thermometer, and mechanical stirrer
Heating mantle with temperature controller
Büchner funnel and vacuum flask
Standard laboratory glassware
Melting point apparatus
NMR Spectrometer (for characterization)
3.2. Experimental Workflow
3.3. Step-by-Step Procedure
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge cyanoguanidine (42.0 g, 0.5 mol) and dimethylamine hydrochloride (44.8 g, 0.55 mol). The slight excess of the amine salt ensures complete consumption of the cyanoguanidine.[8]
Heating and Reaction: Begin stirring the solid mixture and slowly heat using a heating mantle. The mixture will begin to melt and form a slurry. Continue heating to a target internal temperature of 135-145°C .[9] Maintain this temperature for 2-4 hours. The reaction is exothermic, so careful temperature control is necessary to prevent side reactions. The reaction mixture will gradually solidify as the product precipitates.
Work-up and Isolation: After the reaction period, turn off the heat and allow the mixture to cool to approximately 80-90°C. Slowly and cautiously add isopropyl alcohol (100 mL) to the warm solid mass with stirring to break it up.
Precipitation: Continue stirring the slurry while it cools to room temperature (20-25°C). The product will precipitate as a white solid.
Filtration: Isolate the crude Metformin HCl by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold isopropyl alcohol (2 x 30 mL) to remove any unreacted starting materials or impurities.
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water or a water/IPA mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
Final Product: Filter the purified crystals, wash with a small amount of cold IPA, and dry under vacuum at 50-60°C to a constant weight. The final product should be a white, crystalline solid.
Characterization and Validation
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized.
Melting Point: Metformin HCl has a reported melting point of approximately 225-227°C.[10] A sharp melting point within this range is indicative of high purity.
¹H NMR Spectroscopy: (400 MHz, D₂O): δ 2.95 (s, 6H, -N(CH₃)₂), 6.85 (s, br, 5H, -NH protons). The broad singlet for the NH protons is due to exchange with the D₂O solvent.
¹³C NMR Spectroscopy: (100 MHz, D₂O): δ 37.5 (-N(CH₃)₂), 158.8 (C=N), 160.2 (C=N). The two distinct signals for the imine carbons confirm the biguanide structure.[1][5]
Summary of Reaction Parameters
The choice of reaction conditions can be adapted for different amine substrates. The following table provides a general overview based on established literature.
Parameter
Condition
Rationale / Causality
Reactant Ratio
1.0 : 1.1 (Cyanoguanidine : Amine HCl)
A slight excess of the amine salt drives the reaction to completion and ensures full conversion of the limiting reagent.
Temperature
130-165°C (Solvent-free)
Provides sufficient thermal energy to overcome the activation barrier for nitrile activation and condensation.[7] Temperatures above this range can lead to decomposition and side-product formation.
Solvent
Solvent-free (fusion) or high-boiling polar solvents (e.g., 1,4-dioxane)
The fusion method is efficient and avoids solvent removal steps.[8] Solvents can be useful for substrates that are thermally sensitive or to improve mixing.[1]
Reaction Time
2-6 hours
Sufficient time for the reaction to proceed to completion. Progress can be monitored by TLC or HPLC if necessary.
Work-up Solvent
Isopropyl Alcohol / Alcohols
The product (hydrochloride salt) is typically insoluble in alcohols, allowing for effective precipitation and washing away of more soluble impurities.[10]
Conclusion
The synthesis of biguanides via the condensation of amine hydrochlorides with cyanoguanidine is a powerful and versatile method. It is characterized by high yields, operational simplicity, and the use of readily available precursors. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, researchers can reliably and safely produce a wide array of biguanide compounds for applications in drug discovery and materials science. The self-validating nature of the protocol, confirmed through standard analytical techniques, ensures the production of high-purity material suitable for further research.
References
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. PMC.
Method for producing biguanide salts. Google Patents.
The chemistry of biguanides. Manuscript Central.
Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. MDPI.
The chemistry of biguanides: from synthetic routes to applications in organic chemistry. Canadian Science Publishing.
Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry.
Synthetic accesses to biguanide compounds. National Institutes of Health (NIH).
The chemistry of biguanides: from synthetic routes to applications in organic chemistry. ResearchGate.
The main approaches for the synthesis of biguanides. The core structure... ResearchGate.
Process for the preparation of metformin. Google Patents.
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Publications.
Synthesis method of metformin hydrochloride. SciSpace.
New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. MDPI.
Application Notes and Protocols for Amidinouronium Chloride (Guanidine Hydrochloride) in Flame Retardant Polymer Formulations
Introduction: A Novel Approach to Halogen-Free Flame Retardancy The ever-increasing demand for safer and more environmentally benign materials has driven significant research into halogen-free flame retardants. Amidinour...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Novel Approach to Halogen-Free Flame Retardancy
The ever-increasing demand for safer and more environmentally benign materials has driven significant research into halogen-free flame retardants. Amidinouronium chloride, more commonly known as guanidine hydrochloride, presents itself as a compelling candidate in this domain. As a nitrogen-rich organic salt, it has the potential to function as an effective component in intumescent flame retardant systems.[1][2][3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the application of amidinouronium chloride in flame retardant polymer formulations. While direct literature on the use of the hydrochloride salt is nascent, this guide synthesizes information from analogous guanidine-based flame retardants, such as guanidine phosphate and sulfamate, to provide a robust starting point for investigation.[5]
Underlying Scientific Principles: The Intumescent Mechanism
Guanidine and its derivatives primarily contribute to flame retardancy through an intumescent mechanism .[6][7] This process involves the formation of a swollen, multicellular char layer on the polymer surface when exposed to heat. This char acts as an insulating barrier, limiting heat transfer to the underlying polymer and restricting the release of flammable volatiles into the gas phase. The key components of an intumescent system are:
Acid Source: Typically a phosphorus-containing compound (e.g., ammonium polyphosphate) that dehydrates the carbon source upon heating.
Carbon Source (Carbonific): A polyol (e.g., pentaerythritol) that forms the basis of the char.
Blowing Agent (Spumific): A nitrogen-containing compound that releases non-flammable gases (e.g., ammonia, nitrogen, carbon dioxide) upon decomposition, causing the char to swell.[1][3][4]
Amidinouronium chloride, with its high nitrogen content, is hypothesized to function primarily as a blowing agent , contributing to the expansion of the char layer. Its thermal decomposition releases inert gases that dilute the flammable volatiles and oxygen in the gas phase, further inhibiting combustion.[8]
Physicochemical Properties of Amidinouronium Chloride (Guanidine Hydrochloride)
A thorough understanding of the material's properties is crucial for its effective application.
Property
Value
Synonyms
Guanidine hydrochloride, Guanidinium chloride
CAS Number
50-01-1
Molecular Formula
CH₅N₃·HCl
Molecular Weight
95.53 g/mol
Appearance
White to yellowish crystalline solid
Melting Point
179-187 °C
Solubility
Highly soluble in water; soluble in ethanol
Experimental Protocols
PART 1: Formulation and Compounding
The successful incorporation of amidinouronium chloride into a polymer matrix is the first critical step. Twin-screw extrusion is the recommended method for achieving a homogeneous dispersion of the flame retardant additives within the polymer.
1.1. Materials and Pre-Drying:
Polymer Matrix: Common thermoplastic polymers such as Polypropylene (PP), Polyethylene (PE), or Polyamide (PA) can be investigated.
Amidinouronium Chloride: Ensure the material is of high purity.
Synergists: Ammonium polyphosphate (APP) is a common acid source. Pentaerythritol (PER) can be used as a carbon source.
Pre-Drying: All components, including the polymer pellets and powdered additives, should be dried in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can negatively impact the extrusion process and final product quality.
1.2. Twin-Screw Extrusion Protocol:
This protocol is a general guideline and may require optimization based on the specific polymer and extruder used.
Parameter
Recommended Setting
Rationale
Temperature Profile
Zone 1 (Feed): 160°CZone 2-4: 180-200°CZone 5-7: 200-220°CDie: 210°C
Gradually increase temperature to ensure proper melting and mixing without premature degradation of the additives.
Screw Speed
200-300 rpm
Provides sufficient shear for good dispersion without excessive degradation.
Feeder Rates
Adjusted to achieve the desired weight percentage of each component.
Precise control of the formulation is critical for reproducibility.
Step-by-Step Compounding Procedure:
Premix the dried polymer pellets and powdered additives (amidinouronium chloride, APP, PER) in the desired ratios in a sealed bag to ensure a consistent feed.
Set the temperature profile and screw speed of the twin-screw extruder.
Start the main feeder with the premixed components.
The molten polymer blend is extruded through a die into strands.
Cool the strands in a water bath.
Pelletize the cooled strands into uniform pellets for subsequent molding and testing.
Logical Workflow for Polymer Compounding
Caption: Workflow for preparing flame retardant polymer pellets.
PART 2: Flammability Testing
Once the flame retardant polymer pellets are produced, they must be molded into test specimens according to the specific requirements of each flammability test. Injection molding is a common method for preparing these specimens.
2.1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[7][9][10][11][12][13] A higher LOI value indicates better flame retardancy.
Protocol:
Specimen Preparation: Prepare rectangular specimens of the specified dimensions (typically around 80-150 mm long, 10 mm wide, and 4 mm thick).[11]
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.
Test Procedure:
Place the specimen vertically in the center of a glass chimney.
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
Ignite the top edge of the specimen with a pilot flame.
Observe the burning behavior. The flame should propagate downwards.
Adjust the oxygen concentration in successive tests until the minimum concentration that sustains burning for a specified time or length is determined.
2.2. UL 94 Vertical Burn Test
The UL 94 test is one of the most widely used methods for evaluating the flammability of plastic materials.[14][15][16][17][18] It classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties.
Protocol:
Specimen Preparation: Prepare specimens of 125 ± 5 mm in length and 13.0 ± 0.5 mm in width, at a specified thickness.[16]
Conditioning: Condition one set of specimens at 23°C and 50% relative humidity for 48 hours, and another set in an air-circulating oven at 70°C for 7 days.[18]
Test Procedure:
Mount a specimen vertically.
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.
Remove the flame and record the afterflame time.
If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds.
Record the afterflame and afterglow times after the second flame application.
Note if any flaming drips ignite a cotton patch placed 300 mm below the specimen.[18]
UL 94 Classification Criteria:
Criteria
V-0
V-1
V-2
Afterflame time for each individual specimen
≤ 10 s
≤ 30 s
≤ 30 s
Total afterflame time for any set of 5 specimens
≤ 50 s
≤ 250 s
≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application
≤ 30 s
≤ 60 s
≤ 60 s
Dripping of flaming particles that ignite cotton
No
No
Yes
2.3. Cone Calorimetry (ISO 5660-1)
Cone calorimetry is a powerful tool for characterizing the fire behavior of materials.[6][19][20][21][22] It measures key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate.
Protocol:
Specimen Preparation: Prepare square specimens, typically 100 mm x 100 mm, with a thickness up to 50 mm.[20]
Conditioning: Condition the specimens to a constant mass at 23 ± 2 °C and 50 ± 5% relative humidity.[19]
Test Procedure:
Wrap the specimen in aluminum foil, leaving the top surface exposed.
Place the specimen in the sample holder under a conical radiant heater.
Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²).
A spark igniter is used to ignite the pyrolysis gases.
The combustion gases are collected, and the oxygen concentration is measured to calculate the heat release rate.
Decision Tree for Flammability Testing
Caption: A logical flow for evaluating polymer flammability.
Proposed Mechanism of Action for Amidinouronium Chloride in Flame Retardant Formulations
Based on the behavior of other guanidine salts, the following mechanism is proposed for amidinouronium chloride in an intumescent system with a phosphorus-based acid source:
Initiation (Heat Exposure): Upon heating, the polymer matrix begins to soften and degrade.
Acid Decomposition: The phosphorus-based acid source (e.g., APP) decomposes to produce polyphosphoric acid.
Esterification and Dehydration: The polyphosphoric acid esterifies the carbon source (e.g., PER or the polymer backbone itself), catalyzing dehydration and the formation of a carbonaceous pre-char.
Gas Generation: Concurrently, amidinouronium chloride decomposes, releasing non-flammable gases such as ammonia (NH₃), nitrogen (N₂), and hydrogen chloride (HCl).[8] The release of these gases contributes to the blowing of the pre-char.
Char Formation and Swelling: The released gases are trapped by the viscous, molten pre-char, causing it to swell into a thick, insulating, and multicellular char layer.
Gas Phase Inhibition: The released inert gases also dilute the flammable volatiles and oxygen in the gas phase, inhibiting combustion.
Application Notes and Protocols for the Preparation of Aqueous Amidinouronium Chloride Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of Amidinouronium Salts The preparation of precise and stable aqueous solutions is a cornerstone of reproduci...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of Amidinouronium Salts
The preparation of precise and stable aqueous solutions is a cornerstone of reproducible scientific research. This guide provides a detailed protocol for the preparation of aqueous solutions of amidinouronium chloride. It is important to note that "amidinouronium chloride" is not a standard chemical identifier in major databases such as the European Chemicals Agency (ECHA)[1]. However, the nomenclature suggests a cation containing an amidinium group, which is the protonated form of an amidine, and a urea or related backbone. A closely related and well-characterized compound containing a similar functional core is guanidinium chloride (also known as guanidine hydrochloride).
Guanidinium chloride is an organic salt consisting of the guanidinium cation ([C(NH₂)₃]⁺) and the chloride anion (Cl⁻). It is widely used in biochemistry and molecular biology as a strong chaotropic agent and protein denaturant.[2][3] Its high solubility in water and ability to disrupt non-covalent interactions make it an invaluable tool in protein folding studies, solubilization of inclusion bodies, and the isolation of RNA.[2][4][5]
Given the structural analogy, this guide will present a comprehensive protocol for the preparation of aqueous guanidinium chloride solutions. This protocol serves as a robust framework that can be adapted for other water-soluble amidinouronium-type salts. The principles of weighing, dissolution, safety, and storage are broadly applicable, though it is incumbent upon the researcher to determine the specific properties, such as maximum solubility and stability, of their particular compound of interest.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of the solute is critical for accurate solution preparation. The following table summarizes key data for guanidinium chloride, which should be considered as a reference for amidinouronium-type compounds.
Guanidinium chloride is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[11][12][13][14] Therefore, appropriate safety measures are essential.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[14][15]
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.[13][15]
Handling: Avoid contact with skin and eyes. Do not ingest or inhale the dust.[13] Wash hands thoroughly after handling.[11]
Disposal: Dispose of solutions and solid waste in accordance with local, state, and federal regulations.[14][15]
In case of exposure:
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[11][14]
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.[11][14]
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[11][15]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
Experimental Protocol: Preparation of a 6 M Guanidinium Chloride Stock Solution
This protocol details the preparation of 100 mL of a 6 M aqueous solution of guanidinium chloride. This concentration is commonly used for protein denaturation studies.[4]
Materials:
Guanidinium chloride (MW: 95.53 g/mol )
High-purity, deionized or distilled water
500 mL glass beaker
Magnetic stirrer and stir bar
100 mL volumetric flask, Class A
Weighing paper or boat
Spatula
Analytical balance (readable to at least 0.01 g)
pH meter or pH indicator strips
Filtration apparatus with a 0.22 µm filter (optional, for sterile applications)
Step-by-Step Procedure:
Calculation of Required Mass:
The formula to calculate the mass of solute needed is:
Mass (g) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
For 100 mL of a 6 M solution:
Mass = 6 mol/L × 95.53 g/mol × 0.100 L = 57.32 g
Weighing the Solute:
Place a weighing boat on the analytical balance and tare it.
Carefully weigh out 57.32 g of guanidinium chloride into the weighing boat. Perform this step in a fume hood to minimize inhalation of the powder.
Dissolution:
Transfer approximately 70-80 mL of high-purity water into the 500 mL beaker containing a magnetic stir bar.
Place the beaker on the magnetic stirrer.
Slowly add the weighed guanidinium chloride to the water while stirring. The dissolution of guanidinium chloride in water is an endothermic process, meaning it will cool the solution. Gentle heating (to around 35 °C) can be applied to expedite dissolution, especially for higher concentrations like 8 M.[5][10] Do not boil.
Continue stirring until all the solid has completely dissolved. The solution should be clear and colorless.[16]
Final Volume Adjustment:
Once the solute is fully dissolved, carefully transfer the solution into the 100 mL volumetric flask.
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
Allow the solution to return to room temperature before the final volume adjustment, as temperature affects the liquid's density.
Add high-purity water dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
Homogenization and pH Verification:
Cap the volumetric flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
If required for the application, measure the pH of the solution. A 6 M solution of guanidinium chloride will have a pH between 4.5 and 6.0.[8][9] Adjust with HCl or NaOH if necessary, though this is not standard practice unless a specific pH is required for a buffered solution.
Filtration and Sterilization (Optional):
For applications requiring a sterile solution, such as in cell culture or for RNA isolation, filter the solution through a sterile 0.22 µm filter into a sterile storage bottle.[3]
Workflow for Aqueous Solution Preparation
The following diagram illustrates the key steps in the preparation of an aqueous guanidinium chloride solution.
Application Notes and Protocols: Guanidinylating Agents as Precursors in Pharmaceutical Synthesis
Introduction The guanidinium group is a critical pharmacophore in modern drug design, prized for its ability to engage in strong, specific hydrogen bonding interactions with biological targets. Its perpetual protonation...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The guanidinium group is a critical pharmacophore in modern drug design, prized for its ability to engage in strong, specific hydrogen bonding interactions with biological targets. Its perpetual protonation at physiological pH allows it to mimic the side chain of arginine, a key amino acid in many protein-protein interactions. Consequently, the synthesis of guanidine-containing molecules is a cornerstone of medicinal chemistry. This guide provides an in-depth exploration of the use of common guanidinylating agents as versatile precursors in pharmaceutical synthesis. While the specific term "amidinouronium chloride" is not widely documented, this guide will focus on functionally equivalent and commonly employed reagents that serve the same synthetic purpose of introducing a guanidinyl moiety.
We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into reaction optimization and safety. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.
Core Principles of Guanidinylation
The introduction of a guanidinyl group typically involves the reaction of a primary or secondary amine with a suitable guanidinylating agent. These agents are electrophilic species that readily react with the nucleophilic amine. The choice of the specific guanidinylating agent often depends on the substrate's reactivity, steric hindrance, and the desired reaction conditions (e.g., pH, solvent).
Reaction Mechanism: A Nucleophilic Approach
The fundamental mechanism of guanidinylation mirrors that of other nucleophilic substitution reactions, such as the formation of amides from acyl chlorides. The reaction proceeds through a nucleophilic addition-elimination pathway.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the guanidinylating agent. This forms a tetrahedral intermediate.
Proton Transfer: A proton is typically lost from the attacking amine nitrogen, often facilitated by a base present in the reaction mixture.
Elimination of a Leaving Group: The tetrahedral intermediate collapses, expelling a leaving group and forming the stable guanidinium product.
This mechanistic understanding is crucial for troubleshooting and optimizing reaction conditions.
Visualization of the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a guanidine-containing compound from a primary amine using a generic guanidinylating agent.
Caption: Generalized experimental workflow for guanidinylation.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of guanidines. Optimization of solvent, base, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Guanidinylation of a Primary Amine using a Common Guanidinylating Agent
This protocol describes a general procedure for the reaction of a primary amine with a commercially available guanidinylating agent.
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)) (1.5 eq)
Argon or Nitrogen atmosphere
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent (to a concentration of 0.1-0.5 M).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Guanidinylating Agent: While stirring vigorously, add the guanidinylating agent (1.1 eq) portion-wise over 10-15 minutes.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired guanidine derivative.
Data Presentation: Reaction Parameters
Parameter
Recommended Range/Value
Rationale
Stoichiometry (Amine:Reagent:Base)
1.0 : 1.1-1.2 : 1.5-2.0
A slight excess of the guanidinylating agent and base ensures complete consumption of the starting amine.
Concentration
0.1 - 0.5 M
Balances reaction rate and solubility.
Temperature
0 °C to Room Temperature
Initial cooling helps to control any exothermicity of the reaction.
Reaction Time
4 - 24 hours
Dependent on the reactivity of the specific amine and guanidinylating agent.
Solvent
DCM, THF, Acetonitrile
Anhydrous, aprotic solvents are preferred to prevent hydrolysis of the guanidinylating agent.
Mechanistic Visualization
The following diagram illustrates the nucleophilic addition-elimination mechanism for the reaction of a primary amine with a generic guanidinylating agent.
Caption: Mechanism of Guanidinylation.
Safety and Handling
Guanidinylating agents and their precursors can be hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each specific reagent before use.
General Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[2]
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3] If irritation persists, seek medical attention.[4]
Storage: Store reagents in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Specific Hazards:
Corrosivity: Some chloride-containing reagents can be corrosive.
Irritation: Many reagents can cause skin and eye irritation.[5]
Toxicity: Some reagents may be harmful if swallowed or inhaled.[4]
Troubleshooting and Optimization
Problem
Possible Cause
Suggested Solution
Low Yield
- Incomplete reaction- Steric hindrance- Hydrolysis of reagent
- Increase reaction time or temperature- Use a less sterically hindered guanidinylating agent- Ensure anhydrous conditions
- Use a milder guanidinylating agent- Optimize stoichiometry- Adjust reaction temperature
Difficulty in Purification
- Similar polarity of product and starting material
- Explore different chromatography conditions (e.g., different solvent systems)- Consider derivatization to alter polarity
Conclusion
The synthesis of guanidine-containing compounds is a vital process in pharmaceutical research and development. By understanding the fundamental principles of guanidinylation and following robust experimental protocols, researchers can efficiently access a wide range of molecular architectures. Careful consideration of reagent choice, reaction conditions, and safety precautions is paramount to achieving successful and reproducible outcomes.
References
Ullah, I. & Arafeh, R. (2009). The first total synthesis of aplysamine 6. Marine Drugs, 7(1), 27-35. Available at: [Link]
Böstrom, J., Brown, D. G., et al. (2018). The Most Popular Reactions in Pharmaceutical Companies. Journal of Medicinal Chemistry, 61(8), 3187-3203. Available at: [Link]
Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Amidinopyridinium chloride. Available at: [Link]
ChemScience. (2024). Safety Data Sheet: Ammonium chloride, Hi-AR™. Available at: [Link]
Global Safety Management. (2015). Safety Data Sheet: Ammonium Chloride, Lab Grade. Available at: [Link]
Comet Chemical Company Ltd. (2023). Safety Data Sheet: Ammonium Chloride. Available at: [Link]
Singh, S. K., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5469. Available at: [Link]
Save My Exams. (2026). Acylation Mechanism. A Level Chemistry Revision Notes. Available at: [Link]
Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. Available at: [Link]
University of Huddersfield Research Portal. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available at: [Link]
Application Note: Advanced Methodologies for the Covalent Incorporation of Amidinouronium Chloride into Polymeric Resin Structures
Scientific Rationale & Chemical Context Amidinouronium chloride (CAS 926-72-7), frequently referred to in the literature as guanylurea chloride, is a poly-nitrogenous compound traditionally synthesized via the acid-catal...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Chemical Context
Amidinouronium chloride (CAS 926-72-7), frequently referred to in the literature as guanylurea chloride, is a poly-nitrogenous compound traditionally synthesized via the acid-catalyzed reaction of cyanoguanidine with hydrochloric acid[1][2]. Characterized by a dense array of primary and secondary amine groups alongside an imine functionality, it serves as a highly versatile synthon for advanced polymer functionalization.
When incorporated into resin structures, amidinouronium chloride primarily fulfills two distinct, high-value applications:
High-Affinity Chelating Resins: By covalently grafting amidinouronium derivatives onto a chloromethylated polystyrene (CMPS) backbone, the resulting resin exhibits potent, selective multidentate chelation for transition and heavy metals (e.g., Ag⁺, Cu²⁺, Hg²⁺)[3].
Latent Curing Accelerators in Epoxy Thermosets: Guanidine and guanylurea derivatives act as highly effective latent curing accelerators for epoxy resins[4]. In unreacted epoxy dispersions, the compound remains crystalline and inert at ambient temperatures. Upon thermal activation, it dissolves into the resin matrix, where its nucleophilic nitrogen centers rapidly catalyze epoxide ring-opening. Furthermore, N-guanylurea motifs are highly stable and are even utilized in advanced energetic materials like FOX-12[5].
Methodology I: Synthesis of Amidinouronium-Functionalized Chelating Resins
This workflow details the covalent grafting of amidinouronium chloride onto a macroporous chloromethylated polystyrene (CMPS) matrix.
Causality & Experimental Choices
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is selected because it effectively swells the hydrophobic CMPS matrix, expanding the polymer pores, while simultaneously providing sufficient solubility for the highly polar amidinouronium chloride.
Acid Scavenger (TEA): Triethylamine (TEA) is introduced to neutralize the HCl byproduct generated during the nucleophilic substitution. This prevents the protonation of amidinouronium's reactive amine centers, thereby driving the reaction kinetics forward.
Fig 1. Reaction pathway for grafting amidinouronium chloride onto CMPS.
Protocol 1: Step-by-Step Grafting
This protocol is designed as a self-validating system; the substitution efficiency is directly quantifiable via byproduct analysis.
Resin Swelling: Suspend 10.0 g of macroporous CMPS (crosslinked with 4% divinylbenzene, ~10 mmol Cl/g) in 100 mL of anhydrous DMF. Agitate gently at 25°C for 12 hours to ensure complete polymer swelling.
Reagent Preparation: In a separate vessel, dissolve 5.0 g of amidinouronium chloride in 50 mL of DMF. Add 6.0 mL of TEA to act as the acid scavenger.
Grafting Reaction: Add the amidinouronium solution dropwise to the swollen CMPS suspension under continuous mechanical stirring. Elevate the reactor temperature to 80°C and maintain reflux for 24 hours.
Purification: Filter the functionalized resin through a sintered glass crucible. Wash sequentially with DMF (to remove unreacted organics), 1M NaOH (to deprotonate the grafted groups), deionized water (until the effluent reaches a neutral pH), and absolute ethanol.
Self-Validation (Volhard Titration): Collect all DMF and aqueous wash filtrates. Perform a Volhard titration on the filtrate to quantify the displaced chloride ions. Validation Metric: If 9.5 mmol of Cl⁻ is detected per gram of starting CMPS, the nucleophilic substitution efficiency is confirmed at 95%.
Drying: Dry the validated resin in a vacuum oven at 60°C to a constant weight.
Methodology II: Incorporation into Epoxy Resins as Latent Accelerators
Amidinouronium chloride can be integrated into Bisphenol-A (BPA) epoxy resins to create stable, single-component (1K) pre-pregs with extended shelf lives[4].
Causality & Experimental Choices
Latency Mechanism: Amidinouronium chloride is highly polar and crystalline, making it insoluble in standard liquid BPA epoxy resins at room temperature. This intentional phase separation prevents premature crosslinking, ensuring a long pot-life.
Thermal Activation: Once the curing temperature exceeds the activation threshold (>80°C), the compound solubilizes into the matrix, allowing the primary amines to attack the oxirane rings, resulting in rapid polymerization.
Fig 2. Latent curing mechanism of amidinouronium chloride in epoxy thermosets.
Protocol 2: Formulation & Curing
Micronization: Mill the amidinouronium chloride powder to a particle size of <10 µm. This prevents localized curing gradients and ensures a homogeneous final thermoset.
Dispersion: Add 4 parts per hundred resin (phr) of the micronized amidinouronium chloride to a standard liquid BPA epoxy resin.
Homogenization: Utilize a three-roll mill or high-shear planetary mixer at 25°C to disperse the powder. Critical Control Point: Monitor the mixture continuously. Do not allow frictional heating to exceed 40°C during mixing to prevent premature activation.
Self-Validation (DSC): Sample 10 mg of the homogenized mixture and analyze via Differential Scanning Calorimetry (DSC). Validation Metric: A successful latent system will show a flat baseline at 25°C (no exothermic reaction) and a sharp exothermic peak initiating at ~85°C.
Curing Cycle: Apply the validated resin formulation to the desired substrate. Cure in a convection oven using a ramped thermal profile: 85°C for 1 hour (activation and initial gelation), followed by 130°C for 2 hours (complete crosslinking).
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes when utilizing amidinouronium chloride in the aforementioned resin structures, establishing baseline metrics for quality control.
Resin Matrix
Modification / Application
Key Performance Metric
Validation Method
CMPS (Macroporous)
Amidinouronium Grafting
Ag⁺ Adsorption Capacity: ~0.18 - 0.25 mmol/g
Atomic Absorption Spectroscopy (AAS)
CMPS (Macroporous)
Amidinouronium Grafting
Nitrogen Content Increase: > 4.5%
Elemental Analysis (CHNS)
Bisphenol-A Epoxy
Latent Curing Accelerator
Pot Life @ 25°C: > 3 months
Differential Scanning Calorimetry (DSC)
Bisphenol-A Epoxy
Latent Curing Accelerator
Glass Transition (
Tg
): 135°C
Dynamic Mechanical Analysis (DMA)
References
ChemicalBook. "Name des chemischen Produktverzeichnisses-A-Seite 550". ChemicalBook.
Klapötke, T. M. "Thomas M. Klapötke Prof. Dr's research works".
Trochimczuk, A. W. "Synthesis and chelating properties of resins with methylthiourea, guanylthiourea and dithiocarbamate groups".
Google Patents. "US20120208925A1 - Use of guanidine derivatives as curing accelerators for epoxy resins".
ACS Omega. "Electrochemical Determination of N-Guanylurea Dinitramide (FOX-12) Using a Poly(Methyl Orange)-Modified Carbon Nanotube Electrode".
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
Amidinouronium chloride (widely known as guanylurea hydrochloride or 1-carbamoylguanidine hydrochloride) is a highly versatile, bifunctional building block in organic synthesis. Structurally, it features both a urea moiety and a guanidine moiety (
H2N−C(=NH)−NH−C(=O)−NH2⋅HCl
). Crystallographic and spectroscopic analyses reveal a pronounced
π
-electron delocalization across the cation, stabilized by an extensive network of intra- and inter-molecular hydrogen bonds[1].
In the realm of drug discovery and materials science, amidinouronium chloride is prized for two distinct reaction pathways:
Multi-Component Reactions (MCRs): It acts as a bis-nucleophile in Biginelli-type cyclocondensations to form highly functionalized pyrimidines. The pendant guanidine group ensures protonatability at physiological pH, drastically improving the aqueous solubility and target-binding affinity (via hydrogen bonding) of antimicrobial and antiviral drug candidates[2][3].
Thermal Condensations: Under thermal activation, it undergoes cyclization and elimination (losing isocyanic acid, HNCO) to form
s
-triazines such as melamine, ammeline, and ammelide, which are critical precursors for advanced graphitic carbon nitride materials and macrocyclic antimicrobial agents[4][5].
Synthesis of Pharmacological Pyrimidines via Biginelli MCR
The Biginelli reaction typically utilizes simple urea. However, substituting urea with amidinouronium chloride yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) bearing an amidinourea substituent.
Mechanistic Causality
The reaction is acid-catalyzed. The primary amine of the urea moiety in amidinouronium chloride attacks the acid-activated aldehyde to form an acyliminium intermediate. The
β
-ketoester then acts as a carbon nucleophile, attacking the iminium carbon. Subsequent intramolecular cyclization and dehydration yield the pyrimidine core. The guanidine moiety remains largely unreacted during cyclization due to its protonated state (hydrochloride salt), which protects it from unwanted side reactions and directs the regioselectivity of the cyclocondensation.
Fig 1. Biginelli multi-component cyclocondensation pathway using amidinouronium chloride.
Quantitative Data: Reaction Optimization
To maximize the yield of the guanidinyl-DHPMs, the reaction conditions must balance the solubility of the highly polar amidinouronium chloride with the organic substrates.
Table 1: Optimization of Biginelli Cyclocondensation
Entry
Solvent
Catalyst (10 mol%)
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation / Causality
1
EtOH
None
Reflux
24
<10
Lack of aldehyde activation prevents iminium formation.
2
EtOH
p
-TsOH
Reflux
6
85
Optimal protonation; EtOH dissolves the intermediate ureide.
3
Water
p
-TsOH
90
12
45
Poor solubility of the
β
-ketoester limits the reaction rate.
4
Neat
TMSCl
80
2
78
Fast kinetics, but high viscosity traps unreacted starting materials.
Protocol 1: Step-by-Step Biginelli Synthesis
Self-Validating Methodology for 5-(Ethoxycarbonyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one hydrochloride.
Initiation: In a 50 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 15 mL of absolute ethanol.
Catalysis & Activation: Add
p
-toluenesulfonic acid (
p
-TsOH, 1 mmol). Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the rapid formation of the electrophilic acyliminium ion, preventing the amidinouronium salt from precipitating out prematurely.
Nucleophilic Addition: Add amidinouronium chloride (12 mmol, slight excess). Equip the flask with a reflux condenser and heat to 80°C for 6 hours.
Validation Check (TLC): Monitor the disappearance of benzaldehyde via TLC (Hexane:EtOAc 7:3, UV visualization).
Isolation & Purification: Pour the hot mixture into 50 mL of crushed ice. The target heterocycle will precipitate, while the unreacted, highly water-soluble amidinouronium chloride remains in the aqueous phase. Filter the solid and wash with cold water (2 x 10 mL).
Recrystallization: Recrystallize from hot ethanol to yield analytically pure white crystals. NMR Validation: Look for the characteristic chiral methine proton (
C4−H
) around
δ
5.2 - 5.5 ppm as a distinct doublet/multiplet depending on coupling.
Synthesis of
s
-Triazines via Thermal Condensation
Amidinouronium chloride is a critical precursor for the synthesis of symmetrical triazines (
s
-triazines) such as ammeline and ammelide. These compounds are historically significant and practically useful as precursors for graphitic carbon nitride (
g−C3N4
)[5].
Mechanistic Causality
When heated above 190°C, amidinouronium chloride undergoes a complex sequence of addition, cyclization, and elimination reactions. A defining feature of this pathway is the elimination of isocyanic acid (HNCO) and ammonia (
NH3
), which drives the thermodynamic formation of the highly stable, aromatic triazine core[5].
Fig 2. Thermal conversion of guanylurea to s-triazine derivatives via HNCO elimination.
Protocol 2: Preparation and Resolution of Ammeline Melanurate
A masterclass in thermodynamic resolution exploiting
pKa/pKb
differentials[6].
Solid-State Reaction: Grind amidinouronium chloride (10 mmol) and Potassium Cyanate (KOCN, 10 mmol) in a mortar to a fine powder.
Thermal Fusion: Transfer the mixture to a crucible and heat at 200°C for 2 hours. The solid-state reaction forms ammeline melanurate (a 1:1 adduct of ammeline and ammelide) alongside KCl by-products.
By-product Removal: Stir the crude solid in boiling deionized water (50 mL) for 30 minutes to dissolve and remove the KCl. Filter the insoluble ammeline melanurate adduct.
Thermodynamic Resolution:
Causality: Ammeline has a
pKb
of 9.5, while ammelide has a
pKb
of 12.2. By boiling the adduct in 0.2 M aqueous
H3PO4
, we exploit this basicity difference.
Suspend the adduct in boiling 0.2 M
H3PO4
(100 mL).
The more basic ammeline protonates and dissolves as a phosphate salt, while the less basic ammelide selectively precipitates upon cooling.
Isolation of Ammeline: Neutralize the acidic filtrate from Step 4 with aqueous
Na2CO3
. Recrystallize the resulting precipitate from boiling 0.2 M
Na2CO3
to yield pure ammeline , exploiting its lower acidity compared to ammelide (
pKa
9.4 vs. 6.9)[6].
Advanced Applications: Macrocyclic Amidinoureas
In modern medicinal chemistry, amidinouronium derivatives are utilized to synthesize macrocyclic amidinoureas, which exhibit potent antifungal properties against azole-resistant Candida strains[4][7].
The synthesis typically involves guanylation of primary amino groups on a polyamine chain, followed by intramolecular cyclization. The rigid macrocyclic structure restricts the conformational freedom of the amidinourea core, locking it into a bioactive geometry that tightly binds to fungal cell membrane targets. The use of Fukuyama tri-protected polyamine intermediates allows for gram-scale, high-yield synthesis of these complex nitrogenous heterocycles[4].
National Institutes of Health (NIH). Resolving a Nearly Two-Centuries-Old Mystery: On the Structural Chemistry and Physicochemical Properties of Compounds Associated With the Term Ammelide. 6
ResearchGate. Antimicrobial drugs bearing guanidine moieties: A review. 3
Arkivoc. A gram-scale synthesis of a macrocyclic amidinourea with strong antifungal activity through a Fukuyama tri-protected polyamine intermediate. 4
American Chemical Society (ACS). Thermal Conversion of Guanylurea Dicyanamide into Graphitic Carbon Nitride via Prototype CNx Precursors. 5
ResearchGate. Guanylurea(1+) hydrogen phosphite: Study of linear and nonlinear optical properties. 1
Technical Support Center: Optimizing Amidinouronium Chloride Catalyzed Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing selectivity issues when using Amidinouronium Chloride (AUC)—also...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing selectivity issues when using Amidinouronium Chloride (AUC)—also known as guanylurea hydrochloride—as an organocatalyst.
AUC is a highly effective, bifunctional hydrogen-bond donor (HBD) catalyst. Its pronounced π-electron delocalization provides robust electrophilic activation of substrates like epoxides, imines, and carbonyls[1]. However, its unique structural properties, specifically its counterion dynamics and propensity for extensive intermolecular hydrogen bonding, can lead to unintended byproducts if reaction conditions are not rigorously optimized.
This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to help you eliminate byproducts and maximize target yields.
Part 1: Mechanistic Overview & Troubleshooting Guide (FAQs)
Understanding the failure modes of your catalytic cycle is the first step to preventing them. The diagram below illustrates the competing pathways in an AUC-catalyzed reaction.
Fig 1. Mechanistic pathways of amidinouronium chloride catalysis and byproduct formation.
Q1: Why am I observing high levels of chlorinated byproducts instead of my target nucleophilic addition product?
Causality: AUC is a chloride salt. In non-polar solvents (e.g., dichloromethane, toluene), the tight ion pair between the amidinouronium cation and the chloride anion breaks down upon substrate activation. The liberated Cl⁻ is highly nucleophilic in aprotic environments and will competitively attack the activated electrophile (e.g., forming chlorohydrins from epoxides).
Solution: Switch to a more polar, weakly coordinating solvent (e.g., acetonitrile) that solvates the chloride ion, reducing its nucleophilicity. If the issue persists, perform an anion metathesis to convert AUC to a non-coordinating salt (e.g., Amidinouronium Tetrafluoroborate)[2].
Q2: My reaction stalls at 50-60% conversion, and I am seeing uncatalyzed thermal background byproducts (oligomers). What is happening?
Causality: Catalyst self-aggregation. Crystallographic and spectroscopic analyses demonstrate that guanylurea hydrochloride forms strong intra- and inter-molecular hydrogen bonds between the guanidine amino groups and the ureic carbonyl oxygen, creating inactive polymer-like chains in solution[1]. At high catalyst loadings (>10 mol%), this aggregation dominates, effectively lowering the concentration of the active monomeric catalyst and allowing unselective thermal pathways to take over.
Solution: Reduce catalyst loading to 2–5 mol%. Counterintuitively, lower loading increases the turnover frequency (TOF) by maintaining the catalyst in its active, monomeric state.
Q3: I am detecting hydrolysis byproducts (e.g., diols) even though I used anhydrous solvents. Where is the water coming from?
Causality: Amidinouronium chloride is highly hygroscopic. The crystal lattice naturally incorporates water molecules to stabilize the hydrogen-bonding network[1]. If the catalyst is not rigorously dried prior to use, it acts as a stoichiometric water delivery vehicle.
Solution: Implement the rigorous catalyst drying protocol detailed in the methodology section below.
Fig 2. Troubleshooting workflow for minimizing byproducts in amidinouronium-catalyzed reactions.
Part 2: Quantitative Data & Reaction Optimization
The table below summarizes the causal relationship between reaction conditions and byproduct distribution, using the aminolysis of styrene oxide as a model reaction. Notice how lowering the catalyst loading and switching to a polar solvent drastically improves selectivity.
Table 1: Effect of Catalyst Loading and Solvent on Byproduct Distribution
Catalyst Loading
Solvent
Conversion (%)
Target Product (%)
Chlorohydrin Byproduct (%)
Oligomer/Diol Byproduct (%)
15 mol%
Dichloromethane
62
45
28
27 (High Aggregation)
5 mol%
Dichloromethane
88
65
30
5
15 mol%
Acetonitrile
75
70
8
22 (High Aggregation)
5 mol%
Acetonitrile
>99
96
<2
<2 (Optimized)
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol contains a self-validation step to prevent downstream failures.
Protocol A: Preparation of Anhydrous Amidinouronium Chloride
Because AUC incorporates lattice water[1], standard oven drying is insufficient and can lead to thermal decomposition, as guanylurea derivatives have specific activation energies for decomposition[3].
Grinding: Pulverize 5.0 g of commercial Amidinouronium Chloride in a dry agate mortar to increase surface area.
Vacuum Desiccation: Transfer the powder to a Schlenk flask. Apply high vacuum (0.1 mmHg) and heat to 60 °C using an oil bath for 12 hours. Do not exceed 80 °C to prevent premature thermal degradation.
Inert Storage: Backfill the flask with dry Argon. Store the catalyst in a nitrogen-filled glovebox.
Self-Validation Step: Dissolve 100 mg of the dried catalyst in 1 mL of anhydrous DMSO. Perform a Karl Fischer titration. Proceed only if the water content is <50 ppm. If >50 ppm, repeat Step 2.
Protocol B: Anion Metathesis to Amidinouronium Tetrafluoroborate (AUC-BF₄)
If chlorinated byproducts persist despite solvent optimization, eliminate the Cl⁻ nucleophile entirely via metathesis[2].
Dissolution: Dissolve 10 mmol of anhydrous AUC in 20 mL of anhydrous methanol under Argon.
Precipitation: Slowly add 10 mmol of Sodium Tetrafluoroborate (NaBF₄) dissolved in 10 mL of methanol dropwise at room temperature.
Stirring: Stir the mixture vigorously for 4 hours. A white precipitate of Sodium Chloride (NaCl) will form.
Filtration: Filter the suspension through a Celite pad under an inert atmosphere to remove the NaCl.
Isolation: Concentrate the filtrate under reduced pressure to yield AUC-BF₄.
Self-Validation Step: Perform an AgNO₃ drop test on a small sample dissolved in water. A lack of white AgCl precipitate confirms successful and complete anion exchange.
Protocol C: Standard Operating Procedure for AUC-Catalyzed Aminolysis
Preparation: In a nitrogen-filled glovebox, add 5 mol% of anhydrous AUC (or AUC-BF₄) to an oven-dried 10 mL vial equipped with a stir bar.
Solvent Addition: Add 2.0 mL of anhydrous Acetonitrile (pre-dried over 3Å molecular sieves).
Substrate Addition: Add 1.0 mmol of the epoxide substrate, followed by 1.1 mmol of the amine nucleophile.
Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 12 hours.
Self-Validation Step: Monitor the reaction via TLC or GC-MS. The absence of a lower-Rf spot (diol) or higher-Rf halogenated mass peak confirms the suppression of byproducts.
References[1] Scoponi, M., Polo, E., Bertolasi, V., Carassiti, V., & Bertelli, G. (1991). Crystal structure and spectroscopic analyses of guanylurea hydrochloride. Evidence of the influence of hydrogen bonding on the π-electron delocalization. Journal of the Chemical Society, Perkin Transactions 2.
URL:[3] Catalytic Effect of Ferrocenyl Energetic Catalysts for N-Guanylurea Dinitramide (GUDN or FOX-12) Decomposition. (2022). ACS Omega.
URL:[2] Preparation and characterization of bis(guanidinium) and bis(aminotetrazolium)dodecahydroborate salts. at.ua / Literature.
URL:
Optimizing pH Conditions for Amidinouronium Chloride Stability: A Technical Support Guide
Welcome to the technical support center for amidinouronium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the sta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for amidinouronium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the stability of amidinouronium chloride by controlling pH. Here, we will address common challenges and questions through detailed troubleshooting guides and frequently asked questions, ensuring the integrity and success of your experiments.
Introduction: The Critical Role of pH in Amidinouronium Chloride Stability
Amidinouronium chloride is a compound of significant interest in various research and development applications. Its chemical structure, featuring a guanidinium group, is highly sensitive to pH. The guanidinium group is protonated and positively charged over a wide pH range, which is crucial for its function.[1][2] However, this charged state also makes the molecule susceptible to hydrolytic degradation, particularly in alkaline conditions. Understanding and controlling the pH of your solutions is therefore paramount to maintaining the compound's integrity, ensuring experimental reproducibility, and obtaining reliable results.
This guide will walk you through the principles of pH-dependent stability, provide practical steps for establishing optimal conditions, and offer solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for amidinouronium chloride and how is it influenced by pH?
The primary degradation pathway for amidinouronium chloride in aqueous solutions is hydrolysis. The central carbon atom of the amidinium group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. The rate of this hydrolysis is highly dependent on the pH of the solution.
Acidic to Neutral pH: In acidic to near-neutral conditions, the guanidinium group is fully protonated and resonance-stabilized, which imparts a degree of stability.[2][3] While hydrolysis can still occur, the rate is generally slow.
Alkaline pH: Under alkaline conditions (high pH), the concentration of the more potent nucleophile, the hydroxide ion (OH-), increases. This significantly accelerates the rate of hydrolytic cleavage of the C-N bonds within the amidinium group.[4][5] Studies on similar compounds, such as benzamidiniums, have shown that hydrolysis is substantially faster at higher pH values. For instance, the half-life of unsubstituted benzamidinium decreases dramatically from 300 days at pH 9 to just 15 hours at pH 13.[5]
Q2: What is the recommended pH range for storing amidinouronium chloride solutions to ensure maximum stability?
Based on the general stability of guanidinium and amidinium groups, it is recommended to maintain solutions of amidinouronium chloride in the acidic to neutral pH range (approximately pH 4-7) . The pKa of the guanidinium group in arginine is around 12.5, meaning it remains protonated and more stable in solutions with a pH well below this value.[2][3] A slightly acidic pH can help to minimize the concentration of hydroxide ions, thereby slowing the rate of hydrolysis. However, extremely low pH values should also be approached with caution as specific acid-catalyzed hydrolysis can sometimes occur, though this is generally less of a concern for amidinium compounds compared to base-catalyzed degradation.[6][7]
Q3: Can the choice of buffer system impact the stability of amidinouronium chloride?
Yes, the buffer system can influence stability beyond just maintaining a specific pH. Some buffer species can act as catalysts in the hydrolysis reaction, a phenomenon known as general-base catalysis.[8] For example, buffers with components that are effective nucleophiles could potentially accelerate degradation. It is advisable to use common, non-nucleophilic buffers such as phosphate or citrate buffers. When initiating stability studies, it is good practice to screen a few different buffer systems to identify any potential catalytic effects.
Q4: How does temperature interact with pH to affect stability?
Temperature and pH have a synergistic effect on the degradation of amidinouronium chloride. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis at any given pH. This effect is often more pronounced at non-optimal pH values. Therefore, for long-term storage, it is recommended to store solutions at reduced temperatures (e.g., 2-8°C) and within the optimal acidic to neutral pH range. Forced degradation studies, which are often conducted at elevated temperatures, are a useful tool to quickly assess the stability profile of the compound under various pH conditions.[9][10][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with amidinouronium chloride.
Problem 1: Rapid loss of compound potency or inconsistent analytical results.
Potential Cause: This is a classic sign of chemical degradation, most likely due to an inappropriate pH of the solution. The microenvironmental pH of a formulation, which can be influenced by excipients, can also play a role.[12][13]
Troubleshooting Steps:
Verify Solution pH: Immediately measure the pH of your stock solutions and experimental samples using a calibrated pH meter. Do not rely on the theoretical pH of the buffer, as the addition of amidinouronium chloride (which is a salt) or other components can alter it.
Review Preparation Protocol: Ensure that the water and all reagents used to prepare your solutions are free from basic contaminants.
Conduct a pH-Rate Profile Study: To systematically determine the optimal pH, perform a pH-rate profile study. This involves preparing solutions of amidinouronium chloride in a series of buffers across a wide pH range (e.g., pH 3 to 10) and monitoring the concentration of the compound over time at a constant temperature.
Analytical Method Validation: Confirm that your analytical method (e.g., HPLC) is stability-indicating. This means the method can separate the intact drug from its degradation products.[10][14]
Problem 2: Precipitation or cloudiness observed in the solution.
Potential Cause: While amidinouronium chloride is generally soluble in water, precipitation can occur due to several factors, including pH shifts that might lead to the formation of a less soluble free base or interaction with buffer components or other excipients.
Troubleshooting Steps:
Check pH and Buffer Compatibility: Measure the pH of the solution. If the pH is high, it could lead to the formation of the less soluble neutral form of the amidine. Also, consider potential incompatibilities with your chosen buffer salts. High concentrations of certain salts can lead to "salting out."
Solubility Assessment: Determine the solubility of amidinouronium chloride in your chosen buffer system at the intended concentration and temperature.
Excipient Compatibility: If other excipients are present, conduct a compatibility study by preparing binary mixtures of amidinouronium chloride and each excipient in solution and observing for any physical changes.[15][16][17]
Problem 3: Variability between different batches of the compound.
Potential Cause: Inconsistent stability between batches could be due to variations in the impurity profile of the amidinouronium chloride itself. Certain impurities could catalyze degradation.
Troubleshooting Steps:
Characterize Batches: If possible, obtain certificates of analysis for different batches and compare impurity profiles.
Forced Degradation Studies: Perform forced degradation studies on each new batch to ensure consistent stability behavior.[9][10][11] This involves subjecting the compound to stress conditions such as high temperature, extreme pH, oxidation, and photolysis to identify potential degradation products and pathways.
Experimental Protocols
Protocol 1: Conducting a pH-Rate Profile Study
This experiment will help you determine the pH at which amidinouronium chloride exhibits maximum stability.
Materials:
Amidinouronium chloride
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10.
Calibrated pH meter
Constant temperature incubator or water bath
HPLC or other suitable analytical instrument for quantification
Procedure:
Prepare Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10).
Prepare Amidinouronium Chloride Solutions: For each pH value, prepare a solution of amidinouronium chloride at a known concentration.
Incubate Samples: Place all the solutions in a constant temperature environment (e.g., 40°C or 50°C to accelerate degradation).
Sample and Analyze: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and quantify the remaining concentration of amidinouronium chloride using a stability-indicating analytical method.
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.
Data Presentation: Example pH-Rate Profile Data
pH
Rate Constant (k_obs) at 40°C (hr⁻¹)
Half-life (t₁/₂) (hours)
3.0
0.005
138.6
4.0
0.002
346.5
5.0
0.001
693.0
6.0
0.002
346.5
7.0
0.004
173.3
8.0
0.025
27.7
9.0
0.150
4.6
10.0
0.850
0.8
Note: The data in this table is illustrative and should be determined experimentally for your specific compound and conditions.
Visualization of Degradation Pathway
The following diagram illustrates the pH-dependent hydrolysis of the amidinium group.
Caption: pH-dependent stability of amidinouronium chloride.
This workflow diagram illustrates the logical steps for troubleshooting stability issues.
Caption: Troubleshooting workflow for amidinouronium chloride instability.
References
Page, M. I., & Webster, P. S. (1990). The hydrolysis of azetidinyl amidinium salts. Part 1. The unimportance of strain release in the four-membered ring. Journal of the Chemical Society, Perkin Transactions 2, 805-811. [Link]
Page, M. I., Webster, P. S., & Ghosez, L. (1990). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, 813-823. [Link]
Kubik, S., et al. (2019). Anion-assisted amidinium exchange and metathesis. Chemical Science, 10(4), 1234-1239. [Link]
Gale, P. A., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(20), 14136-14144. [Link]
Xu, B., et al. (2017). Guanidinium group is protonated in a strongly basic arginine solution. Physical Chemistry Chemical Physics, 19(44), 30046-30052. [Link]
Schrader, T., et al. (2004). Noncovalent Binding between Guanidinium and Anionic Groups: Focus on Biological- and Synthetic-Based Arginine/Guanidinium Interactions with Phosph[on]ate and Sulf[on]ate Residues. Chemical Reviews, 105(1), 141-176. [Link]
Mullangi, O., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
Ibarra-Molero, B., & Sanchez-Ruiz, J. M. (2002). pH Corrections and Protein Ionization in Water/Guanidinium Chloride. Biophysical Journal, 83(2), 1011-1020. [Link]
Kubik, S., et al. (2019). Figure S1: Amidinium salts used in the present work. ResearchGate. [Link]
Reddit. (2020). Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one? r/OrganicChemistry. [Link]
Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]
Ibarra-Molero, B., & Sanchez-Ruiz, J. M. (2002). pH corrections and protein ionization in water/guanidinium chloride. PMC - NIH. [Link]
Richard, J. P., et al. (2010). pH rate profile for the hydrolysis of 6 at 200 °C. ResearchGate. [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Arden, S. (2023). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
Sharma, A., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 18(2), 249-260. [Link]
Cheung, A. P., & Pang, J. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research, 9(9), 1209-1214. [Link]
Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4 ( ), 5 ( ), and 9 ( ) in aqueous solution at 37oC (μ = 0.50 M). ResearchGate. [Link]
Kirby, A. J., & O'Ferrall, R. A. M. (2005). pH-rate profile for the pH-independent hydrolysis of ( ) is for (UpU) at 90°C and ( ) is 4-NPNp*P (2) at 100 °C over a range of pH (measured at 100°C). ( ) is HPNPP (1) at 37°C. ResearchGate. [Link]
Al-Ayed, A. S. (2012). pH rate profile for the hydrolysis of 1a-e and 2. ResearchGate. [Link]
Wilson, T. D., & Forde, M. D. (1993). Stability of amiodarone hydrochloride in admixtures with other injectable drugs. American Journal of Hospital Pharmacy, 50(11), 2364-2367. [Link]
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. [Link]
Singh, S., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. AAPS PharmSciTech, 24(4), 118. [Link]
Suslow, T. V., et al. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 79(4), M665-M671. [Link]
Quora. (2016). What is the pKa of ammonium chloride? How is this determined? [Link]
Shinde, V. (2024). API Excipient Compatibility Study. Veeprho. [Link]
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]
Zhang, H., et al. (2016). The proposed degradation pathway of BAC oxidation by H2O2/Fe²⁺ process. ResearchGate. [Link]
Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
CD Formulation. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights. [Link]
Metrohm. (2023). Quantifying Chloride Content in Oral Tablets with Ion Chromatography. AZoM. [Link]
Mettler Toledo. Titration Technique for Chloride Analysis in Samples: Volhard's Method. [Link]
McDowell, W. J. (1985). Formation and stabilization of anionic metal complexes in concentrated aqueous quaternary ammonium salt solutions. OSTI.gov. [Link]
Chen, J., et al. (2022). Stereoselective degradation pathway of amide chiral herbicides and its impacts on plant and bacterial communities in integrated vertical flow constructed wetlands. Bioresource Technology, 351, 126997. [Link]
Agilent Technologies. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
European Chemicals Agency. Amidinouronium chloride. ECHA CHEM. [Link]
Arada Pérez, M. de los Á., et al. (2021). Alternative methods to quantify chloride ions as a variant to NC-ISO 2481. Revista Cubana de Química, 33(3), 441-454. [Link]
The Organic Chemistry Tutor. (2019). Calculate the pH of an Acidic Salt (Ammonium Chloride). YouTube. [Link]
Cockcroft, D. W., et al. (2000). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. Thorax, 55(7), 594-596. [Link]
Zhang, Y., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 124. [Link]
Wang, H., et al. (2022). Mechanism of Ammonium Chloride Enhanced Microbial Degradation of Coal: A Metagenomic Perspective. Frontiers in Microbiology, 13, 843939. [Link]
Zhang, Y., et al. (2022). Mechanism Study of Ammonium Nitrate Decomposition with Chloride Impurity using Experimental and Molecular Simulation Approach. ResearchGate. [Link]
Wang, Q., et al. (2007). Determination of trace anions in chloride-rich samples via ion chromatography. SeparationsNOW. [Link]
Fuchs, R. J., & Lichtman, I. A. (1961). U.S. Patent No. 2,988,471. U.S.
Zhang, H., et al. (2017). UV/chlorine as an advanced oxidation process for the degradation of benzalkonium chloride: Synergistic effect, transformation products and toxicity evaluation. Water Research, 114, 149-157. [Link]
National Center for Biotechnology Information. (n.d.). Ammonium Chloride. In PubChem Compound Database. [Link]
troubleshooting poor crystallization of amidinouronium chloride
Technical Support Center: Troubleshooting Crystallization of Amidinouronium Chloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubles...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Crystallization of Amidinouronium Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we address the fundamental thermodynamic and kinetic mechanisms that govern the crystallization of amidinouronium chloride (also known as guanylurea hydrochloride or Metformin Impurity 11). By understanding the causality behind phase behaviors, you can transform unpredictable precipitations into highly reproducible, self-validating crystallization workflows.
Part 1: Diagnostic Logic & Workflow
When crystallization fails, the visual symptoms directly correlate to specific thermodynamic imbalances. The diagnostic workflow below maps out the three most common failure modes and their immediate corrective actions.
Diagnostic workflow for amidinouronium chloride crystallization issues.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my amidinouronium chloride "oil out" (Liquid-Liquid Phase Separation) instead of forming discrete crystals?
The Causality: Amidinouronium chloride forms a highly complex, polymer-like structure in solution, where the guanylurea cation chains are laterally hydrogen-bonded by chloride anions and water molecules[1]. When supersaturation is generated too rapidly (e.g., fast cooling or rapid anti-solvent addition), these extensive hydrogen-bonded networks collapse into a solute-rich viscous liquid phase rather than organizing into an ordered orthorhombic crystal lattice.
The Solution: You must control the rate of supersaturation. Shift the solvent system to an ethanol/water mixture to gradually lower the dielectric constant. Add the anti-solvent strictly at a rate of
≤
0.1 mL/min, and introduce seed crystals at the metastable zone boundary to bypass the high energy barrier of primary nucleation.
Q2: Why is my yield consistently low when crystallizing from aqueous solutions?
The Causality: Amidinouronium chloride is highly soluble in water and exists in a delicate equilibrium. In aqueous media, the salt can rapidly dissociate, and without a sufficient concentration of chloride ions, the solubility product (
Ksp
) is never fully exceeded[2].
The Solution: Leverage the common-ion effect. By adding an excess of concentrated hydrochloric acid to the aqueous reaction mixture, you artificially force the equilibrium toward the solid hydrochloride salt, drastically reducing its solubility and ensuring complete crystallization[2].
Q3: How do I control the hydration state during drying without degrading the product?
The Causality: The guanylurea cation has a profound affinity for water. Differential Scanning Calorimetry (DSC) measurements reveal that the water of crystallization is strongly bound and is only lost at temperatures
≥
130 °C, while the compound itself exhibits high thermal stability with decomposition occurring above 220 °C without melting[1].
The Solution: Do not attempt to force the compound into an anhydrous state using extreme heat, as this can fracture the crystal habit. Instead, accept the stable hydrate form and dry the isolated crystals under vacuum at 80–100 °C. This safely removes surface solvent while preserving the tightly bound water of crystallization[1].
Part 3: Quantitative Data Summaries
Table 1: Thermal & Physicochemical Properties of Amidinouronium Chloride
Property
Value
Mechanistic Implication for Crystallization
Molecular Formula
C₂H₇ClN₄O
Contains multiple hydrogen bond donors/acceptors, driving high aqueous solubility.
Dehydration Temp.
≥
130 °C
Water of crystallization is strongly bound; safe to dry surface moisture at 100 °C[1].
Decomposition Point
> 220 °C
High thermal stability; does not melt before decomposing[1].
Crystal System
Orthorhombic (Pnma)
Forms a polymer-like 3D network laterally bonded by Cl⁻ and H₂O[1].
Table 2: Solvent System Matrix for Amidinouronium Chloride
Solvent System
Polarity / Dielectric Constant
Expected Outcome
Troubleshooting Action
100% Water
Very High (~80)
High solubility, no yield
Add excess conc. HCl to trigger the common-ion effect[2].
Water / Acetone
Moderate
Oiling out (LLPS)
Reduce anti-solvent addition rate; switch to Ethanol.
Water / Ethanol
Moderate-High
Optimal crystallization
Maintain slow cooling (< 0.5 °C/min) to build the H-bond network.
100% Ethanol
Low (~24)
Poor solubility
Use as an anti-solvent or wash solvent only.
Part 4: Self-Validating Standard Operating Procedure (SOP)
Step-by-step experimental workflow for amidinouronium chloride crystallization.
Step 1: Acidic Aqueous Dissolution
Action: Suspend crude amidinouronium chloride (or the dicyandiamide precursor) in a minimal volume of deionized water at 60 °C. Add concentrated HCl (37%) dropwise until the pH is < 1.
Causality: Excess HCl provides the common-ion effect necessary to suppress dissociation and lower the solubility of the target salt[2]. For precursor synthesis, 2 M aqueous HCl facilitates the complete hydrolysis of dicyandiamide to guanylurea[3].
Validation Checkpoint: The solution must become completely transparent. A pH test strip should confirm high acidity (pH < 1).
Step 2: Hot Filtration
Action: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed, jacketed crystallization vessel.
Causality: Removes insoluble polymeric impurities that act as heterogeneous nucleation sites, which often lead to amorphous crashing.
Step 3: Anti-Solvent Addition & Metastable Zone Identification
Action: While maintaining the vessel at 60 °C, slowly add absolute ethanol at 0.1 mL/min. Stop immediately at the first sign of persistent opalescence (the cloud point), then add 1-2 drops of water until the solution just clears.
Causality: This precise titration places the system exactly within the metastable zone, preventing the catastrophic Liquid-Liquid Phase Separation (oiling out) caused by sudden desolvation[1].
Step 4: Controlled Cooling and Seeding
Action: Initiate a linear cooling ramp of 0.2 °C/min. At 50 °C, introduce 1% (w/w) pure amidinouronium chloride seed crystals. Continue cooling to 5 °C.
Causality: Seeding provides a low-energy template for the polymer-like hydrogen-bonded chains to align correctly[1]. The slow cooling rate ensures mass transfer is the rate-limiting step, yielding large, high-purity orthorhombic crystals.
Step 5: Isolation and Thermal Dehydration
Action: Isolate the crystals via vacuum filtration. Wash with cold absolute ethanol. Dry in a vacuum oven at 100 °C for 12 hours.
Causality: Drying below the 130 °C dehydration threshold removes residual ethanol and surface moisture without stripping the structurally integral water of crystallization[1].
Validation Checkpoint: Perform a DSC scan on the final powder. A sharp endotherm at ~130 °C confirms the intact hydrate structure, and the absence of a melting peak before 220 °C confirms high purity[1].
Part 5: References
Crystal structure and spectroscopic analyses of guanylurea hydrochloride. Evidence of the influence of hydrogen bonding on the π-electron delocalization.
Source: ResearchGate (J. Chem. Soc., Perkin Trans. 2)
URL:1
Dicyandiamide hydrochloride - US2475674A
Source: Google Patents
URL:2
Resolving a Nearly Two‐Centuries‐Old Mystery: On the Structural Chemistry and Physicochemical Properties of Compounds Associated With the Term Ammelide
Source: NIH / PMC
URL:3
purification techniques for removing impurities from amidinouronium chloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the purification of amidinouronium chloride. It offers troubleshooting guidance and freque...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the purification of amidinouronium chloride. It offers troubleshooting guidance and frequently asked questions in a direct question-and-answer format, addressing specific issues that may be encountered during experimental procedures. The information presented herein is grounded in established scientific principles and practical laboratory experience to ensure both accuracy and relevance.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude amidinouronium chloride?
A1: The impurity profile of amidinouronium chloride is largely dependent on the synthetic route employed. However, common impurities can be broadly categorized as:
Unreacted Starting Materials: Residual guanidine hydrochloride or other amine precursors used in the synthesis.
Side-Reaction Products: Formation of related guanidinium species or oligomers.
Degradation Products: Amidinouronium chloride can be susceptible to hydrolysis, especially under harsh pH or temperature conditions, leading to the formation of urea and other degradation products.[1][2]
Residual Solvents and Reagents: Solvents used during the synthesis and workup, as well as any catalysts or excess reagents.[3]
Inorganic Salts: Byproducts from the synthesis, such as sodium chloride, if sodium ethoxide and guanidinium chloride are used in a preceding step.[4]
Q2: What is the first-line purification technique for amidinouronium chloride?
A2:Recrystallization is typically the most effective and straightforward initial purification method for amidinouronium chloride.[5] This technique leverages the principle that the solubility of a compound increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Q3: How do I choose an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which amidinouronium chloride is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A common and effective solvent system is a mixture of a polar protic solvent, such as ethanol, methanol, or isopropanol , and a less polar co-solvent to induce crystallization.[6] The optimal ratio will need to be determined empirically.
Q4: My amidinouronium chloride fails to crystallize. What should I do?
A4: Several factors can inhibit crystallization. Here are some troubleshooting steps:
Induce Crystallization:
Seeding: Add a small crystal of pure amidinouronium chloride to the supersaturated solution.
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
Solvent System Adjustment:
Increase Supersaturation: Slowly evaporate some of the solvent to increase the concentration of the solute.
Add an Anti-Solvent: Gradually add a solvent in which amidinouronium chloride is insoluble to decrease its solubility in the current system.
Temperature Control: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can lead to the formation of an oil or an amorphous solid rather than crystals.
Q5: When is chromatographic purification necessary for amidinouronium chloride?
A5: Chromatographic techniques are employed when recrystallization alone is insufficient to achieve the desired purity, particularly for removing impurities with similar solubility profiles. Given the ionic nature of amidinouronium chloride, ion-exchange chromatography and reversed-phase chromatography are the most suitable methods.[7][8][9][10] Normal-phase chromatography on silica gel is generally not recommended due to strong, potentially irreversible interactions between the charged analyte and the silica surface.[7]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of amidinouronium chloride.
Problem 1: Low Recovery After Recrystallization
Potential Cause
Troubleshooting Action
Scientific Rationale
Excessive Solvent Volume
Reduce the initial volume of the hot solvent used for dissolution.
Using too much solvent will result in a significant amount of the product remaining in the mother liquor even after cooling, thus reducing the overall yield.
Premature Crystallization
Ensure the filtration of the hot solution is performed quickly using pre-heated glassware.
If the solution cools too much during filtration, the product will crystallize on the filter paper along with the impurities you are trying to remove.
Inappropriate Solvent Choice
Re-evaluate the solvent system. The compound may have significant solubility even at low temperatures.
An ideal solvent will have a steep solubility curve with respect to temperature for the compound of interest.[5]
Co-precipitation of Impurities
If the crude material is highly impure, a second recrystallization may be necessary.
High concentrations of impurities can sometimes co-precipitate with the desired product, leading to both low yield and low purity.
Problem 2: Oily Product Instead of Crystals
Potential Cause
Troubleshooting Action
Scientific Rationale
Solution is Too Concentrated
Add a small amount of hot solvent back to the oiled-out mixture and re-heat until a clear solution is formed, then cool slowly.
Oiling out occurs when the solubility of the solute is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly.
Rapid Cooling
Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
Slow cooling promotes the formation of a stable crystal lattice. Rapid cooling can trap solvent and impurities, leading to an amorphous solid or oil.
Presence of Fusible Impurities
Consider a pre-purification step such as a solvent wash or activated carbon treatment to remove impurities that lower the melting point of the mixture.
Impurities can act as a eutectic mixture, depressing the melting point of the solid and favoring the formation of an oil.
Problem 3: Poor Separation in Ion-Exchange Chromatography
Potential Cause
Troubleshooting Action
Scientific Rationale
Incorrect Resin Choice
Ensure you are using a cation-exchange resin, as amidinouronium is a positively charged species.[10]
Ion-exchange chromatography separates molecules based on their net charge. A cation exchanger has negatively charged functional groups that will bind positively charged molecules.[9][10]
Inappropriate Buffer pH or Ionic Strength
Optimize the pH and ionic strength of the loading and elution buffers.
The binding and elution of the compound from the resin are highly dependent on the pH and the concentration of competing ions in the mobile phase.[8][9]
Column Overloading
Reduce the amount of crude material loaded onto the column.
Exceeding the binding capacity of the resin will lead to co-elution of the product and impurities.
Flow Rate is Too High
Decrease the flow rate of the mobile phase.
A slower flow rate allows for more efficient binding and separation to occur between the analyte and the stationary phase.
III. Experimental Protocols
Protocol 1: Recrystallization of Amidinouronium Chloride
Solvent Selection: Begin by testing the solubility of a small amount of crude amidinouronium chloride in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water or ethyl acetate) to identify a suitable system.
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude amidinouronium chloride to achieve complete dissolution.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Recrystallization workflow for amidinouronium chloride.
Protocol 2: Cation-Exchange Chromatography
Resin Selection and Preparation: Choose a suitable strong or weak cation-exchange resin. Swell the resin in the starting buffer and pack it into a column according to the manufacturer's instructions.
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (low ionic strength).
Sample Loading: Dissolve the partially purified amidinouronium chloride in the starting buffer and load it onto the column.
Washing: Wash the column with the starting buffer to remove any unbound impurities.
Elution: Elute the bound amidinouronium chloride using a gradient of increasing ionic strength (e.g., a salt gradient of NaCl or KCl) or by changing the pH of the buffer.
Fraction Collection: Collect fractions and analyze them for the presence of the desired product using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Desalting: Combine the pure fractions and remove the salt by dialysis, diafiltration, or a suitable desalting column.
Lyophilization: Lyophilize the desalted solution to obtain the pure amidinouronium chloride as a solid.
Caption: Cation-exchange chromatography workflow.
IV. Purity Assessment
Accurate determination of purity is crucial. The following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) method can be developed for quantitative purity analysis.[2][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of impurities.
Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help in the identification of impurities.
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which can be compared to the theoretical values.
V. References
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. [Link]
Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]
Spectroscopy. (2025, December 2). Practical and Popular Sample Preparation Techniques for Ion Chromatography. [Link]
Google Patents. (CN1784381A). Method for crystallizing guanidinium salts.
The Japanese Pharmacopoeia. Ambenonium Chloride.
Kappe, C. O., et al. (PMC). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
Imanaka, T., et al. (2023, April 12). Fine-tuning the Basicity of Deep Eutectic Solvents by Substituting Guanidine for Urea in Reline. (PMC). [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
Pharmaffiliates. Ambenonium Chloride Tetrahydrate and its Impurities. [Link]
Oak Ridge National Laboratory. (2019, January 31). Carbon Capture via Crystallization with a Guanidine Ligand. [Link]
Pérez-Calabuig, A. M., et al. Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. [Link]
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. [Link]
Google Patents. (CN114088842A). Method for detecting rocuronium bromide intermediate and impurities.
Google Patents. (CN114671836A). A kind of synthetic method of amiodarone impurity C.
Kumar, R., et al. (PMC). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. [Link]
ResearchGate. A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. [Link]
Cold Spring Harbor Protocols. (2019, May 1). Purification of the Recombinant Adenovirus by Cesium Chloride Gradient Centrifugation. [Link]
MDPI. (2017, January 13). Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings. [Link]
Google Patents. (CN112142068A). Method for producing high-purity ammonium chloride from industrial ....
ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
PubMed. (2013, March 20). Ammonium chloride salting out extraction/cleanup for trace-level quantitative analysis in food and biological matrices by flow injection tandem mass spectrometry. [Link]
comparing the reactivity of amidinouronium chloride and dicyandiamide
Comparative Reactivity Profile: Amidinouronium Chloride vs. Dicyandiamide in Synthetic Workflows As a Senior Application Scientist navigating nitrogen-rich organic synthesis, selecting the correct guanidine derivative is...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Profile: Amidinouronium Chloride vs. Dicyandiamide in Synthetic Workflows
As a Senior Application Scientist navigating nitrogen-rich organic synthesis, selecting the correct guanidine derivative is the foundational step in designing efficient workflows. Dicyandiamide (DCD, cyanoguanidine) and amidinouronium chloride (guanylurea chloride) are intimately related—the latter is the direct acid-hydrolysis product of the former[1]. However, this single hydration step fundamentally alters the electronic landscape of the molecule, shifting its reactivity from a highly aggressive electrophile to a resonance-stabilized thermodynamic sink[2].
This guide objectively compares the reactivity of these two compounds, detailing the mechanistic causality behind their distinct applications in drug development and materials science.
Electronic Causality & Mechanistic Divergence
Dicyandiamide (DCD): The Electrophilic Hub
DCD is characterized by a terminal nitrile group (-C≡N) conjugated with a guanidine moiety. In the presence of Brønsted or Lewis acids, the nitrile nitrogen is readily protonated or coordinated. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the sp-hybridized nitrile carbon highly susceptible to nucleophilic attack by amines. This specific reactivity is the cornerstone of industrial biguanide synthesis, including the blockbuster antidiabetic drug metformin[3].
Amidinouronium Chloride: The Resonance-Stabilized Scaffold
When DCD undergoes acid-catalyzed hydration, the nitrile group is converted into a urea moiety, forming amidinouronium chloride[1]. The sp²-hybridized carbonyl carbon in the urea group is heavily resonance-stabilized by the lone pairs of the adjacent nitrogen atoms. This extensive delocalization drastically reduces the electrophilicity of the carbon center, effectively preventing further nucleophilic attack by amines. Consequently, amidinouronium is a "dead-end" for biguanide synthesis[2]. Instead, its robust stability, extensive hydrogen-bonding network, and cationic nature make it an ideal bidentate ligand for transition metals and a stable precursor for insensitive energetic materials like guanylurea dinitramide (FOX-12)[4].
To guide precursor selection, the following table summarizes the divergent physicochemical properties and reactivity metrics of both compounds.
Parameter
Dicyandiamide (DCD)
Amidinouronium Chloride
Chemical Formula
C₂H₄N₄
C₂H₇ClN₄O
Key Functional Group
Nitrile (-C≡N)
Urea (-NH-C(=O)-NH₂)
Electrophilicity
High (when acid-activated)
Very Low (resonance stabilized)
Primary Reactivity
Nucleophilic addition
Salt metathesis, metal chelation
Aqueous Stability
Hydrolyzes at high temp/low pH
Highly stable
Primary Application
Biguanide (Metformin) synthesis
Energetic salts, fire retardants
FTIR Marker
Sharp peak at ~2150–2200 cm⁻¹
Strong C=O stretch at ~1680 cm⁻¹
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways dictated by the electronic differences between DCD and amidinouronium chloride.
Divergent reactivity pathways of dicyandiamide vs amidinouronium chloride.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an analytical feedback loop to confirm mechanistic success before proceeding to downstream applications.
Protocol A: Synthesis of Metformin Hydrochloride from Dicyandiamide
Causality: Dimethylamine hydrochloride serves a dual purpose: it acts as the Brønsted acid to protonate the DCD nitrile, and it provides the dimethylamine nucleophile in equilibrium. The elevated temperature overcomes the activation energy required for the nucleophilic attack on the activated nitrile[5].
Preparation: In a high-pressure reactor, combine equimolar amounts of dicyandiamide and dimethylamine hydrochloride. Add a minimal amount of water or ethanol as a solvent[5].
Reaction: Seal the reactor and heat the mixture to 130–140 °C with continuous stirring for 3–4 hours.
Isolation: Cool the reactor slowly to room temperature to induce crystallization. Filter the crude white solid and recrystallize from absolute ethanol.
Validation Check: Analyze the product via FTIR. The reaction is deemed complete and successful only when the sharp nitrile stretch (-C≡N) at ~2150–2200 cm⁻¹ completely disappears, replaced by strong imine (-C=N) stretches at 1550–1650 cm⁻¹.
Protocol B: Acid-Catalyzed Hydration of DCD to Amidinouronium Chloride
Causality: In the absence of a strong amine nucleophile, water attacks the acid-activated nitrile carbon. Subsequent tautomerization yields the highly stable urea derivative, permanently deactivating the molecule toward further nucleophilic addition[1].
Preparation: Dissolve 0.1 mol of dicyandiamide in 100 mL of distilled water.
Acidification: Slowly add an equimolar amount of concentrated hydrochloric acid (HCl) under continuous stirring[1].
Reaction: Heat the mixture to reflux. An exothermic reaction will occur as the hydration proceeds. Maintain reflux for 2 hours.
Isolation: Evaporate the excess water under vacuum until a white crystalline product (amidinouronium chloride hemihydrate) precipitates.
Validation Check: Perform ¹³C NMR. The disappearance of the nitrile carbon signal (~115 ppm) and the emergence of a highly deshielded urea carbonyl carbon signal (~155-160 ppm) confirms the structural transformation.
Protocol C: Salt Metathesis of Amidinouronium Chloride to Energetic Materials
Causality: Because the amidinouronium cation is resonance-stabilized and sterically bulky, it forms highly stable, insensitive crystalline lattices when paired with high-energy anions (e.g., dinitramide or perchlorate) via simple salt metathesis[4].
Preparation: Dissolve amidinouronium chloride in a minimal volume of deionized water.
Metathesis: Add an equimolar aqueous solution of ammonium dinitramide (or silver dinitramide to drive the reaction via AgCl precipitation).
Isolation: If using silver dinitramide, filter off the AgCl precipitate. Chill the filtrate to 4 °C to crystallize guanylurea dinitramide (FOX-12).
Validation Check: Confirm the ion exchange via elemental analysis (CHN) and ¹⁵N NMR, ensuring the stoichiometric presence of the dinitramide nitrogen signals alongside the guanylurea framework.
Spectroscopic Validation of Amidinouronium Chloride Purity: A Comparative Guide to qNMR, FTIR-ATR, and HPLC-UV Methodologies
An Application Scientist’s Guide to Analytical Robustness and Causal Method Selection Amidinouronium chloride (widely known in literature as guanylurea hydrochloride) is synthesized via the acid-catalyzed hydrolysis of c...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist’s Guide to Analytical Robustness and Causal Method Selection
Amidinouronium chloride (widely known in literature as guanylurea hydrochloride) is synthesized via the acid-catalyzed hydrolysis of cyanoguanidine. It serves as a highly valuable precursor in the synthesis of energetic materials and pharmaceutical active ingredients 1.
The primary analytical challenge in validating its purity lies in distinguishing the target carbamoyl-guanidinium cation from unreacted cyanoguanidine and downstream over-hydrolysis products like urea and guanidinium salts. Because these molecules share similar elemental compositions and extreme polarities, non-specific assays (such as titrations) are fundamentally insufficient. As an application scientist, selecting the correct spectroscopic validation method requires understanding the structural causality behind the molecule's behavior.
This guide objectively compares three analytical modalities—Quantitative NMR (qNMR), FTIR-ATR, and HPLC-UV—detailing their mechanistic advantages, performance metrics, and self-validating protocols.
Section 1: The Chemical Context & Causality of Contamination
To validate purity, we must first understand the origin of the impurities. The conversion of cyanoguanidine to amidinouronium chloride involves the addition of water across the nitrile (C≡N) bond, forming an amide. If the reaction is incomplete, cyanoguanidine remains. If the reaction is driven too hard with excess heat, the molecule cleaves into urea and guanidine.
Reaction pathway of amidinouronium chloride synthesis and common degradation routes.
Section 2: Methodological Comparison
2.1 Quantitative NMR (qNMR) – The Primary Standard
Causality: 1H and 13C qNMR exploit the distinct magnetic environments of the molecule's nuclei. Unlike chromatography, qNMR does not require an identical reference standard of amidinouronium chloride; a certified internal standard (e.g., maleic acid) suffices. Because all seven protons in amidinouronium chloride are attached to nitrogen, the analysis must be performed in a non-exchanging solvent like DMSO-d6. Using D2O would cause rapid deuterium exchange, rendering the target molecule invisible to 1H NMR.
2.2 FTIR-ATR – The Rapid Structural Fingerprint
Causality: The crystal structure of amidinouronium chloride exhibits pronounced π-electron delocalization across the cation and a dense network of intra- and intermolecular hydrogen bonds 2. This specific bonding environment shifts the vibrational frequencies. FTIR-ATR is highly sensitive to the sharp C≡N stretching vibration of unreacted cyanoguanidine (~2150–2200 cm⁻¹). The absence of this peak, coupled with the emergence of a strong C=O (amide I) stretch, provides immediate proof of conversion.
2.3 HPLC-UV/MS – Trace Level Profiling
Causality: The highly polar nature of the carbamoyl-guanidinium cation results in zero retention on standard C18 reversed-phase columns (it elutes in the void volume). Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to partition the polar degradants. The planar conjugated cation exhibits an n-π* absorption band at approximately 225 nm 3, which serves as the optimal wavelength for UV detection.
Section 3: Comparative Performance Data
Table 1: Performance Comparison of Spectroscopic Methodologies
Methodology
Primary Use Case
Sensitivity (LOD)
Specificity
Causality of Selection
qNMR (DMSO-d6)
Absolute purity, Ref. standard certification
~0.1%
Very High
Direct molar quantitation without requiring an identical reference standard.
FTIR-ATR
Rapid batch ID, Process monitoring
~1-2%
Moderate
Instantaneous detection of unreacted cyanoguanidine (C≡N stretch).
HILIC-UV
Trace impurity profiling, Stability testing
<0.01%
High
Chromatographic resolution of highly polar degradants (urea, guanidine).
Table 2: Key Spectroscopic Markers
Compound
FTIR Marker
1H NMR Marker (DMSO-d6)
UV Absorption
Cyanoguanidine
Sharp C≡N stretch (~2150-2200 cm⁻¹)
Distinct NH/NH2 profile
~215 nm
Amidinouronium
Broad C=O stretch (~1680 cm⁻¹), No C≡N
Multiple NH/NH2 broad singlets (7.0-8.5 ppm)
~225 nm (n-π* transition)
Urea
Shifted C=O (~1600 cm⁻¹)
Sharp singlet (~5.4 ppm)
Weak/None
Section 4: Decision Workflow for Purity Validation
Decision matrix for selecting the optimal spectroscopic validation methodology.
Protocol 1: Quantitative 1H NMR (qNMR) for Absolute Purity
This protocol utilizes internal thermodynamic checks to guarantee quantitative accuracy.
Sample & Internal Standard Preparation: Weigh exactly 10.0 mg of the amidinouronium chloride sample and 5.0 mg of a certified reference standard (e.g., Maleic acid) into a static-free weighing boat.
Causality: High-precision weighing is the primary source of error in qNMR; static elimination prevents micro-loss of the highly crystalline powder.
Dissolution: Dissolve the mixture in 600 µL of anhydrous DMSO-d6.
T1 Relaxation Measurement: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest relaxing proton in the mixture.
Acquisition: Acquire the 1H spectrum with a relaxation delay (D1) set to ≥ 5 × T1 (typically 15-20 seconds).
Causality: Protons in different chemical environments relax at different rates. A 5×T1 delay ensures >99% magnetization recovery between pulses, making the integrated peak areas strictly proportional to molar concentration.
Self-Validation Check: Process the spectrum with proper phase and baseline correction. Integrate the internal standard peaks across duplicate sample preparations. The variance between the duplicates must be < 0.5% to validate the gravimetric and integration parameters before accepting the purity value.
Protocol 2: FTIR-ATR Structural Fingerprinting
This protocol utilizes environmental subtraction to prevent false positives.
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal.
Causality: Atmospheric CO2 and water vapor fluctuate constantly; an immediate background scan subtracts these environmental variables from the final spectra.
Crystal Validation (Self-Validation Check): Perform a test scan on the empty crystal. The resulting spectrum must show a completely flat line (Zero Absorbance). Any peaks indicate residual contamination from a previous run, requiring immediate solvent cleaning.
Sample Application: Place 2-3 mg of the crystalline solid onto the ATR crystal. Apply consistent pressure using the anvil.
Causality: Consistent pressure ensures uniform contact between the rigid crystal lattice of the salt and the ATR diamond, maximizing the evanescent wave penetration and signal-to-noise ratio.
Marker Analysis: Acquire 32 scans. Confirm the presence of the strong N-H stretching (3100-3400 cm⁻¹), the C=O amide I band (~1680 cm⁻¹), and verify the strict absence of the C≡N stretch (~2150-2200 cm⁻¹).
A Comparative Guide to Amidinouronium Chloride and Urea in Flame Retardant Applications
For Researchers, Scientists, and Drug Development Professionals In the pursuit of enhanced fire safety for a myriad of materials, the selection of an appropriate flame retardant is paramount. This guide offers an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced fire safety for a myriad of materials, the selection of an appropriate flame retardant is paramount. This guide offers an in-depth technical comparison between two prominent nitrogen-rich flame retardants: amidinouronium chloride (represented by its close analogue, guanylurea phosphate) and urea. Both compounds are integral components in intumescent flame retardant systems, which act by swelling upon heating to form a protective, insulating char layer. This comparison will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for performance evaluation.
Introduction to Amidinouronium Chloride and Urea
Amidinouronium Chloride (Guanylurea Phosphate) , a derivative of guanidine, is a nitrogen-rich compound that has garnered attention for its efficacy as a flame retardant, particularly in synergistic systems with phosphorus-containing compounds. Its structure, featuring multiple nitrogen atoms, contributes to the release of non-flammable gases upon thermal decomposition, a key aspect of its flame retardant action.
Urea , a simple and widely available organic compound, is a well-established component in intumescent flame retardant formulations.[1] Its high nitrogen content and decomposition characteristics make it an effective blowing agent, contributing to the formation of a protective char. Urea often works in concert with an acid source (like ammonium polyphosphate) and a carbon source (like pentaerythritol) to achieve optimal flame retardancy.[2]
Mechanisms of Flame Retardancy
Both amidinouronium chloride and urea primarily function as part of an intumescent system, which operates through a condensed-phase and a gas-phase mechanism to inhibit combustion.
Condensed-Phase Mechanism: Char Formation
The cornerstone of intumescent flame retardancy is the formation of a stable, insulating char layer on the material's surface. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile decomposition products to the flame.[3]
Role of Urea: Upon heating, urea melts and decomposes, releasing ammonia and isocyanic acid. In an intumescent formulation, the acidic component (e.g., polyphosphoric acid from ammonium polyphosphate) catalyzes the dehydration of the carbon source, leading to the formation of a carbonaceous char.[2] The gases released from urea contribute to the foaming of this char, creating a thick, insulating layer.[4]
Role of Amidinouronium Chloride (Guanylurea Phosphate): Guanylurea phosphate combines both a nitrogen source (guanylurea) and a phosphorus source (phosphate) in a single molecule. This dual functionality enhances the efficiency of char formation.[5] The phosphate group acts as the acid catalyst for charring, while the guanylurea component decomposes to release non-flammable gases that swell the char. The synergistic effect between phosphorus and nitrogen in guanylurea phosphate often leads to a more stable and effective char layer compared to systems where these components are separate.[5]
Gas-Phase Mechanism: Dilution and Radical Quenching
In the gas phase, the flame retardants and their decomposition products interfere with the chemical reactions of combustion.
Urea: The thermal decomposition of urea releases non-combustible gases such as ammonia (NH₃) and carbon dioxide (CO₂). These gases dilute the concentration of flammable gases and oxygen in the combustion zone, thereby inhibiting the flame.[6]
Amidinouronium Chloride (Guanylurea Phosphate): Similarly, the decomposition of the guanylurea moiety releases a significant amount of inert gases, primarily ammonia and nitrogen. This dilution effect is a key part of its flame retardant action.[5]
The following diagram illustrates the general mechanism of an intumescent flame retardant system.
Caption: General mechanism of intumescent flame retardancy.
Performance Comparison: Experimental Data
The efficacy of a flame retardant is quantified through standardized tests. The Limiting Oxygen Index (LOI) and the UL 94 vertical burn test are two of the most common methods. Thermogravimetric Analysis (TGA) is used to assess the thermal stability and char-forming ability of the material.
Limiting Oxygen Index (LOI)
The LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.[7]
Note: Data for amidinouronium chloride is represented by guanidine-based systems.
UL 94 Vertical Burn Test
The UL 94 test classifies materials based on their burning behavior in a vertical orientation. The highest rating, V-0, indicates that burning stops within 10 seconds after two applications of a flame, and no flaming drips are observed.[11]
TGA measures the change in mass of a sample as a function of temperature. For flame retardants, a higher char yield (residual mass at high temperatures) is desirable as it indicates the formation of a protective char layer.[13]
The experimental data suggests that both urea and guanidine-based compounds are effective in enhancing the flame retardancy of various materials, particularly when incorporated into a synergistic system with phosphorus-containing compounds. The guanidine-based systems, such as guanylurea phosphate and guanidinium azole-phytate-copper, demonstrate high LOI values and achieve the top V-0 rating in the UL 94 test, indicative of their superior performance.
Experimental Protocols
Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test determines the minimum oxygen concentration required to support candle-like combustion.
Methodology:
Specimen Preparation: Prepare a rectangular specimen of the material, typically 80-150 mm long, 10 mm wide, and 4 mm thick.[14]
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.
Apparatus Setup: Place the specimen vertically in the center of a glass chimney.
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
Ignition: Ignite the top edge of the specimen with a flame.
Observation: Observe the burning behavior of the specimen. The test is considered a "pass" if the flame self-extinguishes before a certain burn length or within a specified time.
Oxygen Concentration Adjustment: Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that supports combustion is determined.[15]
Caption: Workflow for the Limiting Oxygen Index (LOI) test.
UL 94 Vertical Burn Test (ASTM D3801)
This test evaluates the self-extinguishing properties of a material.
Methodology:
Specimen Preparation: Prepare five specimens of the material, typically 125 mm long and 13 mm wide, with a thickness not exceeding 13 mm.[16]
Conditioning: Condition the specimens as per the standard requirements (e.g., at 23 °C and 50% RH for 48 hours, and another set in an oven at 70 °C for 168 hours).[16]
Apparatus Setup: Clamp the specimen vertically from its top end. Place a layer of dry absorbent cotton below the specimen.
Flame Application: Apply a 20 mm high blue flame from a Bunsen burner to the bottom edge of the specimen for 10 seconds.[17]
First Observation: Remove the flame and record the afterflame time (t1).
Second Flame Application: Immediately after the flaming ceases, reapply the flame for another 10 seconds.
Second Observation: Remove the flame and record the afterflame time (t2) and afterglow time (t3). Note if any flaming drips ignite the cotton.[18]
Classification: Classify the material as V-0, V-1, or V-2 based on the recorded times and dripping behavior according to the criteria in the UL 94 standard.
Thermogravimetric Analysis (TGA) (ASTM E1131)
This analysis determines the thermal stability and decomposition characteristics of a material.
Methodology:
Sample Preparation: Place a small amount of the sample (typically 5-20 mg) into a tared TGA pan.[13]
Instrument Setup: Place the pan in the TGA furnace.
Atmosphere and Heating Program: Purge the furnace with an inert gas (e.g., nitrogen) and heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from ambient to 800 °C).[6][19]
Data Collection: Continuously monitor and record the sample's mass as a function of temperature.
Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum weight loss, and the final residual mass (char yield).
Conclusion
Both amidinouronium chloride (as represented by guanidine-based flame retardants like guanylurea phosphate) and urea are highly effective nitrogen-rich flame retardants, particularly within intumescent formulations. The choice between them depends on the specific application, desired performance level, and cost considerations.
Urea is a cost-effective and widely used blowing agent in intumescent systems, demonstrating good flame retardant properties when combined with appropriate acid and carbon sources.
Amidinouronium chloride (Guanylurea Phosphate) offers the advantage of containing both nitrogen and phosphorus in a single molecule, leading to a highly efficient and synergistic flame retardant action. Experimental data suggests that guanidine-based systems can achieve superior flame retardancy, as indicated by higher LOI values and V-0 ratings in the UL 94 test.
For applications requiring the highest level of flame retardancy, amidinouronium chloride and other guanidine derivatives present a compelling option. However, for many applications, urea-based intumescent systems provide a well-balanced and economical solution.
References
Preparation of a Highly Flame-Retardant Urea–Formaldehyde Resin and Flame Retardance Mechanism. PMC. [Link]
Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. CDN. [Link]
Enhancing the Flame Retardancy of Polyester/Cotton Blend Fabrics Using Biobased Urea–Phytate Salt. PMC. [Link]
Preparation of a Highly Flame-Retardant Urea–Formaldehyde Resin and Flame Retardance Mechanism. PMC. [Link]
Evaluations of the effects of different flame retardants combinations on particleboards produced using urea-formaldehyde resin. AVESİS - Kocaeli Üniversitesi. [Link]
A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues. MDPI. [Link]
(PDF) Preparation of a Highly Flame-Retardant Urea–Formaldehyde Resin and Flame Retardance Mechanism. ResearchGate. [Link]
Preparation and Characterization of Flame-Retardant Microcapsules with Urea–Melamine–Formaldehyde (UMF) as Shell and Boric Acid Crosslinked Ammonium Polyphosphate (APP) as Core Materials. MDPI. [Link]
ASTM D2863-19: Oxygen Index. The ANSI Blog. [Link]
Investigation of the Effects of Phosphate-Containing Flame-Retardant Chemicals on Particleboards Produced Using Urea–Formaldehyde Resin. ACS Omega. [Link]
Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Industry Applications. Infinita Lab. [Link]
Comprehensive Breakdown of Flame Rated (UL 94-V0) Plastics at RapidMade. RapidMade. [Link]
UL 94 Flame Classifications. Professional Plastics. [Link]
Flame Retardant Plastics & UL 94 Flammability Standards. Xometry. [Link]
Preparation and Application of a Urea–Formaldehyde-Blended Guanidinium Azole–Phytic Acid–Copper Flame-Retardant Resin Coating. MDPI. [Link]
Flame Retardant Additives for Intumescent Coatings. Into Chemicals. [Link]
Fabrication of Intumescent Fire-Retardant Coating for Structural Applications. MATEC Web of Conferences. [Link]
Flame Retardancy Comparison of Type I and Type II Ammonium Polyphosphate Respective in Combination with 1,3,5-Tris(2-hydroxyethyl. Polymer-Plastics Technology and Engineering. [Link]
Comparison of Guanidine Hydrochloride (GdnHCl) and Urea Denaturation on Inactivation and Unfolding of Human Placental Cystatin (HPC). ResearchGate. [Link]
Comparative Study of Guanidine-, Acetamidine- and Urea-Based Chloroaluminate Electrolytes for an Aluminum Battery. PMC. [Link]
Synergistic Flame Retardant Effect between Ionic Liquid Functionalized Imogolite Nanotubes and Ammonium Polyphosphate in Epoxy Resin. PMC. [Link]
Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates. PLOS. [Link]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Methods for Amidinouronium Chloride Validation
For researchers, scientists, and drug development professionals, the robust validation of all components within a pharmaceutical pipeline is paramount. Amidinouronium chloride, a compound class characterized by its polar...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the robust validation of all components within a pharmaceutical pipeline is paramount. Amidinouronium chloride, a compound class characterized by its polar and cationic nature, presents a significant analytical challenge. Its inherent properties make it unsuitable for traditional reversed-phase liquid chromatography (RPLC), necessitating more specialized techniques for accurate and reliable quantification and impurity profiling. This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of amidinouronium chloride, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and regulatory compliance.
At the heart of robust analytical method validation lies the principle of trustworthiness, where every described protocol is a self-validating system. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[1][2] All methods discussed are presented with the goal of achieving the core validation parameters of specificity, linearity, range, accuracy, and precision.[1]
While the exact structure of a specific amidinouronium chloride may vary, the name implies the presence of a highly polar amidinium and a uronium moiety, resulting in a cationic species. This guide will proceed with the assumption of these general physicochemical properties, which are characteristic of guanidinium-like compounds.
The Analytical Challenge: Why Traditional Methods Fall Short
Amidinouronium chloride's high polarity and permanent positive charge are the primary obstacles to its analysis using conventional RPLC. In RPLC, separation is based on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like amidinouronium chloride have minimal interaction with the nonpolar stationary phase (e.g., C18) and are therefore poorly retained, often eluting in the void volume.[3][4] This lack of retention leads to poor chromatographic resolution, making it impossible to separate the main compound from potential impurities or co-eluting matrix components. Consequently, alternative chromatographic strategies are essential for the successful analysis of this compound class.
This guide will compare two primary analytical approaches that have proven effective for the analysis of polar and charged molecules:
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (HILIC-MS)
Ion-Pairing Chromatography (IPC) coupled with Mass Spectrometry (IPC-MS)
We will delve into the mechanisms, experimental protocols, and comparative performance of each technique, providing the necessary framework for selecting the optimal method for your specific validation needs.
HILIC is a powerful chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[4][5][6] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[5] This makes HILIC an ideal choice for the retention and separation of highly polar compounds that are not retained by RPLC.[3][4][7][8]
Causality Behind the Choice: Why HILIC Works for Amidinouronium Chloride
The polar nature of amidinouronium chloride allows it to preferentially partition into the aqueous layer on the HILIC stationary phase, leading to strong retention. The high organic content of the mobile phase is also advantageous for mass spectrometry detection, as it promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity compared to RPLC methods with high aqueous content.[5][6]
Experimental Protocol: A Step-by-Step Guide to HILIC-MS Analysis
This protocol provides a general framework for the analysis of amidinouronium chloride using HILIC-MS. Optimization of specific parameters will be necessary based on the exact properties of the analyte and the instrumentation used.
a) Sample Preparation:
Accurately weigh and dissolve the amidinouronium chloride reference standard and sample in a suitable diluent. A mixture of 90:10 (v/v) acetonitrile:water is a good starting point to ensure compatibility with the initial mobile phase conditions.
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
b) Liquid Chromatography (LC) Conditions:
Column: A HILIC column with an amide or zwitterionic stationary phase is recommended for good retention and peak shape of polar, cationic compounds.[9][10]
Rationale: Amide phases provide hydrogen bonding and dipole-dipole interactions, while zwitterionic phases offer a combination of hydrophilic and electrostatic interactions, which can be beneficial for charged analytes.
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.
Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry. A low pH ensures that the amidinouronium chloride remains in its protonated, cationic form.
Mobile Phase B: Acetonitrile.
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (A).
Rationale: Amidinouronium chloride is expected to be a pre-charged cationic molecule, making it highly amenable to positive ion mode detection.
Detection Mode: Selected Ion Monitoring (SIM) for the expected m/z of the amidinouronium cation for quantification, and full scan mode for impurity profiling. For higher sensitivity and specificity, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can be employed.[12]
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage to achieve maximum signal intensity for the analyte.
Visualizing the Workflow: HILIC-MS
Caption: HILIC-MS workflow for amidinouronium chloride analysis.
Ion-pairing chromatography is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[13] This reagent is typically a large, hydrophobic molecule with a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral complex with the charged analyte, which can then be retained and separated on a conventional RPLC column.[9][14]
Causality Behind the Choice: Why IPC Works for Amidinouronium Chloride
For the cationic amidinouronium chloride, an anionic ion-pairing reagent (e.g., a perfluorinated carboxylic acid like heptafluorobutyric acid - HFBA) would be added to the mobile phase. The negatively charged head of the ion-pairing reagent interacts with the positively charged analyte, while its hydrophobic tail interacts with the nonpolar stationary phase, effectively "anchoring" the analyte to the column and allowing for its retention and separation.
A significant challenge with traditional IPC is the non-volatile nature of many ion-pairing reagents, which can contaminate the MS source and suppress the analyte signal.[15] However, the use of volatile ion-pairing reagents or innovative approaches like in-sample addition of the reagent can mitigate these issues.[16]
Experimental Protocol: A Step-by-Step Guide to IPC-MS Analysis
This protocol outlines a general approach for IPC-MS. Careful selection of a volatile ion-pairing reagent is crucial for successful MS coupling.
a) Sample Preparation:
Dissolve the amidinouronium chloride reference standard and sample in the initial mobile phase composition.
Filter the samples through a 0.22 µm syringe filter.
b) Liquid Chromatography (LC) Conditions:
Column: A standard C18 or C8 reversed-phase column.
Mobile Phase A: Water with a volatile ion-pairing reagent (e.g., 5 mM HFBA).
Mobile Phase B: Acetonitrile with the same concentration of the volatile ion-pairing reagent.
Gradient: A typical RPLC gradient, starting with a low percentage of organic solvent and increasing over time.
Detection Mode: SIM or full scan. MRM can be used for enhanced sensitivity.
Source Parameters: Optimization is critical to minimize signal suppression from the ion-pairing reagent. A divert valve to waste during column equilibration and washing steps is highly recommended to reduce source contamination.[16]
Visualizing the Workflow: IPC-MS
Caption: IPC-MS workflow for amidinouronium chloride analysis.
Comparative Analysis: HILIC-MS vs. IPC-MS
The choice between HILIC-MS and IPC-MS for the validation of amidinouronium chloride will depend on the specific requirements of the analysis, including the need for sensitivity, robustness, and the nature of potential impurities.
Feature
HILIC-MS
IPC-MS
Retention Mechanism
Partitioning into a water-enriched layer on a polar stationary phase.[5]
Formation of a neutral ion-pair with a charged reagent, followed by retention on a nonpolar stationary phase.[9][13]
MS Compatibility
Generally high due to the use of volatile mobile phases and high organic content.[5][6]
Can be challenging due to potential signal suppression and source contamination by non-volatile ion-pairing reagents. Requires careful selection of volatile reagents.[15]
Sensitivity
Often higher due to efficient desolvation in the MS source.[5]
Can be lower due to ion suppression from the ion-pairing reagent.[13]
Robustness
Can be sensitive to mobile phase composition and water content. Column equilibration can be longer.
Method development can be more complex due to the need to optimize the type and concentration of the ion-pairing reagent.[14]
Selectivity
Orthogonal to RPLC, offering a different separation selectivity.[17]
Selectivity can be tuned by changing the ion-pairing reagent.
Impurity Profiling
Well-suited for the separation of polar impurities.
Can be effective for separating impurities with different charge states or hydrophobicities.
Conclusion and Recommendations
Both HILIC-MS and IPC-MS are viable and powerful techniques for the validation of amidinouronium chloride, a compound that is not amenable to traditional RPLC analysis.
HILIC-MS is generally the recommended starting point for the analysis of amidinouronium chloride due to its superior MS compatibility, potential for higher sensitivity, and straightforward implementation with volatile mobile phases. It is a robust technique for retaining and separating highly polar and cationic compounds.
IPC-MS serves as a valuable alternative , particularly when HILIC does not provide the desired selectivity for separating the main component from critical impurities. However, careful method development is required to select an appropriate volatile ion-pairing reagent and to optimize MS conditions to minimize ion suppression and source contamination.
Ultimately, the choice of method should be guided by a thorough method development and validation process, in accordance with ICH guidelines, to ensure the generation of accurate, reliable, and reproducible data for the validation of amidinouronium chloride in a drug development setting.
References
Gika, H. G., & Theodoridis, G. A. (2012). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]
Rainville, P., et al. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. Retrieved from [Link]
Cai, H. L., & Li, L. (2020). Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. In Metabolomics. Humana, New York, NY. Retrieved from [Link]
Keeley, F. (2018). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America. Retrieved from [Link]
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
Jandera, P. (2011). Hilic–UHPlc–MS as a Tool for Metabolomics Study. LCGC North America. Retrieved from [Link]
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
Li, Y., & Wu, J. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]
Tose, L. V., & Dufresne, M. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics. Humana, New York, NY. Retrieved from [Link]
ECHA. (n.d.). Amidinouronium chloride. Retrieved from [Link]
Nawrocki, J. (2013). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1287, 1-24. Retrieved from [Link]
Huang, Y., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 22. Retrieved from [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
Vuckovic, D. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 935. Retrieved from [Link]
Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites, 12(5), 423. Retrieved from [Link]
Periat, A., et al. (2016). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. Journal of Chromatography B, 1032, 63-75. Retrieved from [Link]
Waters Corporation. (2026, March 7). Small Molecule Characterization for Emerging Modalities. Retrieved from [Link]
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
National Open Access Monitor, Ireland. (n.d.). Chromatography of guanidino compounds. Retrieved from [Link]
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
comparative study of amidinouronium chloride synthesis methods
An In-Depth Comparative Guide to the Synthesis of Guanidinium Chloride For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by factors of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Synthesis of Guanidinium Chloride
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by factors of yield, purity, safety, cost, and scalability. Guanidinium chloride, a powerful protein denaturant and a versatile intermediate in organic synthesis, is a compound of significant interest. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, grounded in established chemical principles and supported by experimental data.
Introduction to Guanidinium Chloride
Guanidinium chloride, with the chemical formula [C(NH₂)₃]Cl, is the hydrochloride salt of guanidine. The guanidinium cation is a planar, highly resonant structure, which contributes to its stability and its potent chaotropic properties, making it invaluable for denaturing proteins in biochemical studies. Beyond the laboratory, it serves as a precursor for pharmaceuticals, explosives, and other industrial chemicals. The efficiency and safety of its production are therefore of paramount importance. This document critically evaluates the most prevalent synthesis methodologies.
Method 1: Reaction of Cyanamide with Ammonium Chloride
This method is a classical and widely practiced route for the production of guanidinium chloride, particularly on an industrial scale. The process is based on the direct reaction between cyanamide (CH₂N₂) and ammonium chloride (NH₄Cl).
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic addition of ammonia to the nitrile group of cyanamide, forming the guanidinium cation. Ammonium chloride serves as the source for both the ammonium ion and the chloride counter-ion.
Overall Reaction:
H₂NCN + NH₄Cl → [C(NH₂)₃]Cl
The causality behind this reaction lies in the electrophilic nature of the carbon atom in the cyanamide's nitrile group, which is susceptible to attack by the nucleophilic ammonia molecule. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Experimental Protocol
A generalized protocol for this synthesis involves heating an aqueous solution of cyanamide with ammonium chloride.
Preparation: An aqueous solution of cyanamide is prepared.
Reaction: Ammonium chloride is added to the cyanamide solution.
Heating: The mixture is heated to a temperature range of 120°C to 170°C in a sealed reactor to maintain pressure.[1][2]
Crystallization: Upon completion, the reaction mixture is cooled, allowing the guanidinium chloride to crystallize.
Purification: The crystals are then filtered, washed with a cold solvent to remove impurities, and dried.
Critical Analysis
Expertise & Experience: This method's primary advantage is its operational simplicity and the use of relatively inexpensive starting materials. However, cyanamide has a tendency to dimerize into dicyandiamide, especially under heating, which can lead to side products and reduced yields. The choice of an aqueous medium is convenient, but it necessitates careful control of temperature and pressure to drive the reaction to completion.
Trustworthiness & Validation: The self-validating aspect of this protocol lies in the clear crystallization of the product upon cooling. Purity can be readily assessed by melting point analysis and spectroscopic methods. A key challenge is preventing the formation of byproducts like melamine through trimerization at higher temperatures.
Advantages:
Uses readily available and low-cost reagents.
Relatively straightforward, one-step reaction.
Disadvantages:
Cyanamide is a hazardous material and can be unstable.
Requires high temperatures and pressures, necessitating specialized reactor equipment.
Potential for side reactions and byproduct formation.
Method 2: Reaction of Dicyandiamide with Ammonium Chloride
An alternative to the cyanamide route, this method utilizes dicyandiamide (a dimer of cyanamide), which is a more stable and easier-to-handle starting material.
Reaction Principle and Mechanism
Dicyandiamide reacts with ammonium chloride at high temperatures to yield guanidinium chloride. The reaction essentially involves the breakdown of the dicyandiamide structure and its subsequent reaction with ammonia.
This process can be carried out either in a molten state (fusion) or in a solvent such as liquid ammonia.[1][2]
Experimental Protocol (Fusion Method)
Mixing: Dicyandiamide and ammonium chloride powders are thoroughly mixed.
Heating: The mixture is heated in a reaction vessel until it melts and the reaction initiates, often indicated by the evolution of ammonia gas.
Completion: The molten mass is maintained at a high temperature (often above 200°C) until the reaction is complete.
Purification: The resulting solid mass is cooled, crushed, and then purified by recrystallization.
Critical Analysis
Expertise & Experience: The choice between the fusion method and the liquid ammonia solvent method is a trade-off. The fusion process avoids the complexities of handling solvents at high pressure but suffers from poor heat transfer and potential for localized overheating, which can lead to decomposition and a lower-purity product. The liquid ammonia method offers better temperature control but requires specialized equipment for handling liquefied gases under pressure.[1][2]
Trustworthiness & Validation: The reaction's progress can be monitored by observing the cessation of ammonia evolution. The crude product from the fusion method is often discolored and requires extensive purification, making validation of purity crucial.
Advantages:
Dicyandiamide is a stable, non-hazardous, and inexpensive solid.
Avoids the direct handling of unstable cyanamide.
Disadvantages:
Requires very high temperatures, leading to high energy consumption.
The fusion method can result in a crude product that is difficult to purify.
The liquid ammonia method is technically complex and requires specialized infrastructure.
Method 3: Reaction of Cyanogen Chloride with Ammonia
This method represents a more direct but also more hazardous route to guanidinium chloride, starting from highly reactive cyanogen chloride.
Reaction Principle and Mechanism
Cyanogen chloride (CNCl) reacts directly with an excess of ammonia. The reaction proceeds through a cyanamide intermediate which then reacts with another equivalent of ammonia.
Overall Reaction:
CNCl + 2 NH₃ → [C(NH₂)₃]Cl
A patent describes this process as giving high yields when conducted in the absence of a solvent at high temperatures.[1][2]
Experimental Protocol
Reactants: Gaseous or liquid ammonia is reacted with cyanogen chloride.
Conditions: The reaction is carried out in a pressure reactor at temperatures between 140°C and 220°C.[1][2]
Stoichiometry: At least a stoichiometric amount of ammonia is required. An ammonium salt can be added at the beginning to facilitate the reaction.[1]
Isolation: The resulting guanidinium hydrochloride is obtained as a solid product.
Critical Analysis
Expertise & Experience: This method is favored where high yield is a priority and the necessary infrastructure to handle extremely toxic materials is available. The causality for the high yield lies in the high reactivity of cyanogen chloride and the solvent-free conditions that drive the reaction to completion. The patent highlights that cyanogen chloride is readily accessible via the catalytic reaction of chlorine with hydrogen cyanide, making it an industrially viable, albeit dangerous, starting point.[1][2]
Trustworthiness & Validation: Due to the extreme toxicity of the starting material, the entire process must be contained within a robust, closed system. Validation of reaction completion and product purity is performed after the system has been safely purged of any unreacted cyanogen chloride.
Advantages:
Reportedly high yields of guanidinium chloride.
Direct and efficient chemical conversion.
Disadvantages:
Extreme Safety Hazard: Cyanogen chloride is a highly toxic, volatile, and corrosive chemical warfare agent. Its use requires stringent safety protocols and specialized facilities.
Requires high-pressure and high-temperature equipment.
The following diagrams illustrate the relationships between the different synthetic routes and a generalized laboratory workflow.
Caption: Interrelationship of precursors and key synthesis routes for Guanidinium Chloride.
Caption: Generalized laboratory workflow for Guanidinium Chloride synthesis.
Conclusion and Recommendations
The synthesis of guanidinium chloride can be approached through several distinct pathways, each with a unique profile of benefits and risks.
For large-scale industrial production where safety infrastructure is robust , the cyanamide (Method 1) and dicyandiamide (Method 2) routes offer a balance of cost-effectiveness and scalability. The choice between them often comes down to the cost and handling capabilities for cyanamide versus the higher energy costs and potential purification challenges of the dicyandiamide process.
The cyanogen chloride route (Method 3) , while offering high yields, is only suitable for facilities specifically designed to handle extremely toxic and reactive gases. The inherent danger of this method makes it prohibitive for all but the most specialized producers.
For laboratory-scale synthesis, where safety and ease of handling are paramount, starting with the more stable dicyandiamide is often the most prudent choice, despite the potentially more rigorous purification required. Ultimately, the optimal method is dictated by the specific context, balancing the need for purity and yield against the constraints of safety, equipment, and cost.
References
Google Patents. (1984). Process for the production of guanidine hydrochloride. US4542240A.
Justia Patents. (1981). Process for the production of guanidine hydrochloride. [Link]
Advanced Gas Chromatography Validation Protocols for Amidinouronium Chloride: A Comparative Performance Guide
Amidinouronium chloride (commonly known as guanylurea hydrochloride or Metformin Impurity 11) is a highly polar, nitrogen-rich biguanide derivative (1). It is primarily encountered as a major biotransformation product of...
Author: BenchChem Technical Support Team. Date: March 2026
Amidinouronium chloride (commonly known as guanylurea hydrochloride or Metformin Impurity 11) is a highly polar, nitrogen-rich biguanide derivative (1). It is primarily encountered as a major biotransformation product of the antidiabetic drug metformin in environmental water systems, and as a critical impurity in pharmaceutical manufacturing (2).
Due to its low volatility and high polarity, analyzing amidinouronium chloride via Gas Chromatography (GC) presents significant thermodynamic and kinetic challenges. This guide provides an objective comparison of analytical platforms and establishes a self-validating, step-by-step GC-MS protocol utilizing optimized derivatization techniques.
Platform Comparison: GC-MS vs. Alternative Modalities
When selecting an analytical method for amidinouronium chloride, application scientists must weigh sensitivity against sample throughput and matrix complexity. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using HILIC columns is often favored for the direct analysis of polar compounds, GC-MS offers superior chromatographic resolution and lower matrix suppression in complex environmental effluents—provided the analyte is properly derivatized.
Table 1: Performance Comparison of Analytical Platforms for Amidinouronium Chloride
Parameter
GC-MS (Derivatized)
LC-MS/MS (HILIC)
HPLC-UV
Pre-treatment
Extensive (Drying + Derivatization)
Minimal (Dilution/Protein Prep)
Moderate (Extraction)
Volatility Req.
High (Requires MBTFA derivatization)
Low (Direct injection)
Low (Direct injection)
Sensitivity (LOD)
~1.0 - 5.0 ng/L (with SIM mode)
~5.0 - 20.0 ng/L
> 100 µg/L
Matrix Effects
Low (High-resolution separation)
Moderate to High (Ion suppression)
High (Co-elution risks)
Capital Cost
Moderate
Very High
Low
Primary Use Case
Environmental trace analysis
High-throughput clinical screening
Bulk API impurity profiling
The Causality of Experimental Choices: Why Derivatization is Non-Negotiable
The Chemical Problem: Amidinouronium chloride contains multiple active amine and imine hydrogens. If injected directly into a hot GC inlet (e.g., 250°C), the molecule undergoes severe thermal degradation and irreversible adsorption to the silanol groups of the column liner. This results in complete signal loss or extreme peak tailing.
The Mechanistic Solution: Historically, the derivatization of amidinourea compounds for Gas-Liquid Chromatography (GLC) has relied on reagents that induce cyclization or silylation (3). However, for modern GC-MS analysis of guanylurea, we utilize N-methyl-bis(trifluoroacetamide) (MBTFA) . MBTFA replaces the active hydrogens on the guanylurea core with trifluoroacetyl groups. This reaction serves a dual purpose:
Elimination of Hydrogen Bonding: By capping the polar N-H bonds, intermolecular forces are drastically reduced, exponentially increasing the molecule's vapor pressure.
Thermal Stabilization: The electron-withdrawing nature of the trifluoroacetyl groups stabilizes the molecular backbone, preventing thermal breakdown in the GC inlet.
Recent Central Composite Design (CCD) studies have demonstrated that the optimal thermodynamic conditions for this specific reaction require a temperature of 90°C for 40 minutes in a 1,4-dioxane solvent system (4).
Decision tree for selecting the analytical modality for amidinouronium chloride.
Step-by-Step GC-MS Validation Protocol
To ensure trustworthiness, this protocol incorporates a self-validating framework using Buformin as an Internal Standard (IS). Buformin mimics the physicochemical properties of amidinouronium chloride, allowing the system to automatically correct for any variations in derivatization efficiency or GC injection volume. If the IS recovery falls outside the 85-115% threshold, the system automatically flags the run as invalid.
Phase 1: Sample Preparation & Extraction
Spiking: Aliquot 1.0 mL of the aqueous sample (or reconstituted API solution) into a glass vial. Spike with 10 µL of Buformin IS solution (1 mg/mL in methanol).
Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.
Causality Note: MBTFA is highly sensitive to moisture; residual water will hydrolyze the reagent, generating trifluoroacetic acid and halting the derivatization of the target analyte.
Phase 2: Optimized MBTFA Derivatization
Reagent Addition: Add 100 µL of anhydrous 1,4-dioxane to the dried residue to act as the reaction solvent.
Derivatization: Add MBTFA reagent at a 1.5:1 molar ratio relative to the estimated target component concentration.
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 90°C for exactly 40 minutes .
Cooling: Allow the vial to cool to room temperature. Dilute to a final volume of 1.0 mL with 1,4-dioxane prior to GC injection.
Phase 3: GC-MS Instrumental Parameters
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Detection: Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for the specific m/z fragments of the trifluoroacetylated amidinouronium derivative to maximize the signal-to-noise ratio.
Step-by-step derivatization and GC-MS workflow for amidinouronium chloride.
Validation Parameters
A robust GC-MS method must be validated according to ICH Q2(R1) guidelines. Based on the optimized parameters, the expected validation metrics for this self-validating system are:
Linearity: R² ≥ 0.992 over the calibration range of 10 - 500 ng/mL.
Precision: Relative Standard Deviation (RSD) ≤ 15.4% for inter-day replicates.
Accuracy: Recovery rates of 90-110% in spiked matrix samples.
System Suitability Testing (SST): Before each batch, a mid-level standard must be injected. The resolution between the derivatized amidinouronium peak and adjacent matrix peaks must be > 1.5, with a tailing factor ≤ 1.2.
References
Identity - ECHA CHEM: Amidinouronium chloride. European Chemicals Agency. [Link]
Novel method of derivatization of an amidinourea (lidamidine) for GLC analysis. PubMed.[Link]
Central Composite Design for Optimizing Derivatization of Metformin and Guanylurea in Water Samples Detected by Gas Chromatography - Mass Spectrometry. ResearchGate.[Link]
Navigating the Safe Disposal of Amidinouronium Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. Amidinouronium chloride, like other organic n...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. Amidinouronium chloride, like other organic nitrogen compounds, requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to proper disposal protocols is not just a matter of best practice but a critical component of regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of amidinouronium chloride, ensuring that your laboratory operations remain safe, efficient, and compliant.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle amidinouronium chloride and its waste with the appropriate personal protective equipment (PPE). Based on the safety data sheets for the analogous guanidinium chloride, the following precautions are essential:
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1]
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[1]
Skin and Body Protection: A lab coat is mandatory to prevent skin exposure.[1]
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[1]
All handling of amidinouronium chloride waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Hazard Profile of Amidinouronium Chloride
Based on the data for guanidinium chloride, amidinouronium chloride should be treated as a hazardous material with the potential for:
Acute Toxicity: Harmful if swallowed or inhaled.[2]
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
It is crucial to prevent these chemicals from entering the environment through improper disposal.[1][3]
Step-by-Step Disposal Procedures
The following procedures should be integrated into your laboratory's standard operating procedures for chemical waste management.
Step 1: Waste Segregation
Proper segregation of amidinouronium chloride waste at the point of generation is the first and most critical step.
Solid Waste:
Collect unused or expired amidinouronium chloride powder, and any grossly contaminated items (e.g., weigh boats, contaminated gloves) in a designated, robust, and sealable container.
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Amidinouronium Chloride Waste."
Liquid Waste:
Collect aqueous solutions containing amidinouronium chloride in a separate, leak-proof, and clearly labeled hazardous waste container.[1]
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Container Labeling and Storage
Accurate labeling and safe storage of amidinouronium chloride waste are essential for preventing accidental misuse and ensuring proper disposal by your institution's EHS department.
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("Amidinouronium Chloride Waste"), and the date of accumulation.[1] Follow any additional labeling requirements set by your institution.
Storage:
Store the waste container in a designated Satellite Accumulation Area (SAA).[4]
The SAA should be near the point of waste generation and under the control of laboratory personnel.[5]
Ensure the container is kept closed except when adding waste.
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 3: Chemical Incompatibility Considerations
To prevent dangerous reactions, do not store or mix amidinouronium chloride waste with the following:
Strong Oxidizing Agents: Such as nitrates, perchlorates, and permanganates.
Strong Acids and Bases: Mixing can generate heat and potentially hazardous fumes.
Bleach (Sodium Hypochlorite): Mixing with guanidine salts can release toxic gases like chloramines, chlorine, and hydrogen cyanide.[6] It is prudent to assume a similar reaction with amidinouronium chloride.
Step 4: Disposal Pathway
Amidinouronium chloride waste must be disposed of as hazardous chemical waste.
Do Not Drain Dispose: Due to its aquatic toxicity, amidinouronium chloride solutions should not be poured down the drain.[1][7]
Do Not Dispose in Regular Trash: Solid amidinouronium chloride waste and contaminated materials must not be placed in the regular trash.[8]
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup for your properly labeled and stored amidinouronium chloride waste.
Experimental Protocol: Small Spill Clean-up
In the event of a small spill of solid amidinouronium chloride:
Restrict Access: Cordon off the area to prevent unprotected personnel from entering.
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of dust generation, a NIOSH-approved respirator is necessary.
Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.
Label and Store: Seal and label the waste container appropriately and store it in the SAA for EHS pickup.
Data Presentation
Hazard Classification (based on Guanidinium Chloride)
GHS Pictogram
Hazard Statement
Acute Toxicity (Oral, Inhalation)
H302 + H332: Harmful if swallowed or if inhaled.[2]
Caption: Decision workflow for the proper disposal of amidinouronium chloride waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of amidinouronium chloride, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and, when available, the material's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
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A Comprehensive Guide to Personal Protective Equipment for Handling Amidinouronium Chloride
Understanding the Risks: A Proactive Approach to Safety Amidinouronium chloride is a guanidinium salt. Guanidine and its derivatives are known to be irritants to the skin and eyes and can be harmful if ingested or inhale...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Risks: A Proactive Approach to Safety
Amidinouronium chloride is a guanidinium salt. Guanidine and its derivatives are known to be irritants to the skin and eyes and can be harmful if ingested or inhaled.[1][2] The primary hazards associated with compounds of this nature include:
Skin and Eye Irritation: Direct contact can cause irritation or, depending on the concentration and duration of exposure, more severe chemical burns.[1]
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1]
Harmful if Swallowed: Ingestion can lead to adverse health effects.[3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers exposed to workplace hazards.[4][5] The selection of PPE should be based on a thorough hazard assessment of the specific procedures being performed.[5][6]
Essential Personal Protective Equipment for Amidinouronium Chloride
The following table outlines the recommended PPE for handling Amidinouronium chloride, with detailed specifications and the rationale behind each recommendation.
Protection Type
Required PPE
Specifications & Rationale
Eye and Face Protection
Safety Goggles and Face Shield
Safety goggles are essential to protect against dust particles and splashes.[7][8] A face shield provides an additional layer of protection for the entire face from potential splashes.[8][9] All eye and face protection should meet ANSI Z87.1 standards.[6][10]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[7][8][9] It is crucial to inspect gloves for any signs of degradation or punctures before use and to practice proper glove removal techniques to avoid skin contact.[11]
Body Protection
Laboratory Coat or Chemical-Resistant Apron
A lab coat should be worn to protect skin and personal clothing from contamination.[7][12] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[9][12]
Respiratory Protection
NIOSH-Approved Respirator
In situations where dust or aerosols may be generated, such as when weighing or transferring powder, a NIOSH-approved respirator is necessary.[11][13] The type of respirator (e.g., N95 for particulates or a cartridge respirator for vapors) should be selected based on the specific procedure and ventilation conditions.[6][8]
Foot Protection
Closed-Toe Shoes
Closed-toe shoes made of a durable material are required to protect the feet from spills and falling objects.[9][13]
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures is as crucial as the PPE itself. The following workflow outlines the key steps for the safe handling of Amidinouronium chloride.
1. Preparation and Pre-Handling Checklist:
Designated Work Area: All work with Amidinouronium chloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
Review Safety Data Sheets (SDS): Although a specific SDS for Amidinouronium chloride may not be available, review the SDS for similar compounds like Guanidine Hydrochloride to be familiar with the potential hazards and emergency procedures.[11]
Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask/respirator, goggles/face shield, gloves).
2. Handling and Experimental Workflow:
Transferring Solids: Use a spatula or other appropriate tool to handle solid Amidinouronium chloride to minimize dust generation.[7] Avoid pouring the solid directly.
Preparing Solutions: When dissolving Amidinouronium chloride, add the solid to the solvent slowly to prevent splashing.
Container Management: Keep all containers of Amidinouronium chloride tightly sealed when not in use.[7]
3. Post-Handling and Decontamination:
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the face shield/goggles, gown, and finally the respirator (if used).
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Work Area Decontamination: Clean and decontaminate the work surface with an appropriate cleaning agent.
Visualizing the Safety Workflow
The following diagram illustrates the logical steps and decision points for safely handling Amidinouronium chloride.
Caption: Logical flow for the safe handling of Amidinouronium chloride.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of Amidinouronium chloride and any contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: All materials contaminated with Amidinouronium chloride, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[14]
Container Requirements: Waste containers must be leak-proof, have a secure lid, and be made of a material compatible with the chemical.[15]
Disposal Protocol:
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a designated hazardous waste bag or container.
Liquid Waste: Collect all solutions containing Amidinouronium chloride in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[16]
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]
This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By understanding the potential hazards and diligently following these protocols, researchers can confidently and safely advance their scientific endeavors.
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About Personal Protective Equipment. (2025, February 18). CDC. Retrieved from [Link]
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Safety Data Sheet Guanidine Hydrochloride. (n.d.). BioSpectra, Inc. Retrieved from [Link]
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
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A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from [Link]
Guanidine. (2020, July 20). American Chemical Society. Retrieved from [Link]
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